Product packaging for Nortopsentin B(Cat. No.:CAS No. 134029-44-0)

Nortopsentin B

Cat. No.: B159103
CAS No.: 134029-44-0
M. Wt: 377.2 g/mol
InChI Key: XSZLSJCZRNPIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nortopsentin B is a bis-indolyl alkaloid originally isolated from the deep-sea sponge Spongosorites ruetzleri . It features a characteristic 2,4-bis(3'-indolyl)imidazole skeleton and serves as a key lead compound in marine natural product research . This compound has demonstrated significant in vitro cytotoxicity, particularly against the P388 murine leukemia cell line, with an IC50 value of 7.8 µM . Its mechanism of action is multifaceted; research on its analogs has shown potential to inhibit Cyclin-Dependent Kinase 1 (CDK1), induce G2/M cell cycle arrest, and promote apoptosis in various human cancer cell lines . Furthermore, studies on nortopsentin analogs have revealed additional biological activities, including antifungal effects against Candida albicans . The structural core of this compound has inspired the development of numerous synthetic analogs, where the central imidazole ring has been replaced by other heterocycles like thiazole, oxadiazole, or pyrrole, leading to compounds with enhanced potency and refined target selectivity for investigating oncogenic pathways . This product is presented For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13BrN4 B159103 Nortopsentin B CAS No. 134029-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134029-44-0

Molecular Formula

C19H13BrN4

Molecular Weight

377.2 g/mol

IUPAC Name

6-bromo-3-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-1H-indole

InChI

InChI=1S/C19H13BrN4/c20-11-5-6-13-15(9-22-17(13)7-11)19-23-10-18(24-19)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22H,(H,23,24)

InChI Key

XSZLSJCZRNPIOM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br

Synonyms

nortopsentin B
nortopsentin D
topsentin A

Origin of Product

United States

Isolation and Structural Characterization Methodologies of Nortopsentin B

Advanced Spectroscopic and Analytical Approaches for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. This method relies on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound's functional groups.

While the original literature on the isolation of Nortopsentin B primarily relied on Nuclear Magnetic Resonance (NMR) spectroscopy for its structural elucidation, specific experimental IR spectral data for this compound is not extensively detailed in readily available scientific reports. researchgate.netresearchgate.net However, based on the known structure of this compound, which features two 6-bromo-1H-indole rings linked by a 1H-imidazole core, a predictive analysis of its IR spectrum can be made. The expected absorption bands are based on established vibrational frequencies for the functional groups present in the molecule.

The key functional groups in this compound that would produce characteristic signals in an IR spectrum are:

N-H Stretching: The indole (B1671886) and imidazole (B134444) rings both contain N-H bonds. These typically appear as a moderate to strong, somewhat broad absorption band in the region of 3500-3200 cm⁻¹. The broadening is a result of hydrogen bonding between molecules in the solid state.

Aromatic C-H Stretching: The C-H bonds on the aromatic indole and imidazole rings will show absorption peaks just above 3000 cm⁻¹ (typically in the 3150-3000 cm⁻¹ range).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole and imidazole rings will produce a series of sharp, medium-intensity peaks in the 1620-1450 cm⁻¹ region.

C-N Stretching: The carbon-nitrogen stretching vibrations within the heterocyclic rings are expected in the fingerprint region, typically between 1350 and 1200 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong absorptions in the 900-675 cm⁻¹ range, and their exact position can sometimes help determine the substitution pattern of the aromatic rings.

C-Br Stretching: The carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 680 and 515 cm⁻¹, which is at the lower end of the standard mid-IR spectrum.

The following data table summarizes the predicted IR absorption bands for this compound based on its constituent functional groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Indole & Imidazole N-HStretching3500 - 3200Medium - Strong, Broad
Aromatic C-HStretching3150 - 3000Medium
Aromatic C=CStretching1620 - 1450Medium - Sharp
C-NStretching1350 - 1200Medium
Aromatic C-HBending (out-of-plane)900 - 675Strong
C-BrStretching680 - 515Strong

Total Synthesis and Semisynthesis Strategies for Nortopsentin B and Analogues

Development of Total Synthesis Routes for Nortopsentin B

The creation of the core bis(indolyl)imidazole structure of this compound has been approached through several distinct and innovative pathways.

The first total syntheses of nortopsentins, including precursors to this compound, were accomplished through a strategy centered on palladium-catalyzed cross-coupling reactions. nih.gov This approach involves the successive coupling of indole (B1671886) fragments to a central, halogenated imidazole (B134444) core. nih.gov Specifically, the synthesis utilized a Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. nih.gov

The key steps involved the reaction of a tri-brominated imidazole with an N-TBS-protected indole-3-boronic acid, catalyzed by a palladium(0) complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov This methodology allows for the controlled and sequential addition of the indole moieties to the imidazole ring, building the characteristic 2,4-bis(indolyl)imidazole skeleton. nih.gov More recent adaptations of this method have focused on using unprotected imidazoles, which can expedite the synthetic sequence, although this is often most efficient for symmetrical products. nih.gov

An alternative strategy for constructing the nortopsentin scaffold involves a thermal condensation-cyclization reaction. nih.gov This method represents a more classical approach to heterocycle formation. The synthesis of this compound has been achieved through a pathway that can be conceptualized as a condensation between an amidine-containing fragment and an alpha-haloketone or its synthetic equivalent. nih.govwikipedia.orgnih.gov

In a related synthesis for the analogue nortopsentin D, a key amidine fragment was prepared from 6-bromoindole. youtube.comnsf.gov This type of strategy, which relies on the reaction between a nucleophilic amidine and an electrophilic ketone derivative, is a fundamental approach in the synthesis of imidazole-containing compounds. nih.gov The condensation is typically followed by a cyclization and dehydration event to yield the final aromatic imidazole ring system.

Efforts have been made to develop more efficient and shorter synthetic routes to this compound. A concise synthesis was developed that begins with oxotryptamine. nih.govacs.org A key step in this route is the regiospecific bromination of 3-cyanoindole, which yields 6-bromo-3-cyanoindole as the major product, providing a crucial intermediate for constructing the substituted indole portion of this compound. nih.govacs.org

For the related analogue Nortopsentin D, a highly convergent total synthesis was achieved in seven linear steps. youtube.comnsf.gov The key transformation in this pathway is a pivotal condensation of dione (B5365651) and amidine intermediates, which then undergo a cyclization via a Pinacol-like rearrangement to form the complex trisubstituted (4H)-imidazol-4-one core of the molecule. youtube.comnsf.gov

Amidino-Alpha-Haloketone Condensation Approaches

Strategic Design and Synthesis of this compound Structural Analogues

The modification of the this compound structure is a key strategy for exploring its chemical and biological properties. A primary focus has been the replacement of the central imidazole ring with other five-membered heterocycles.

A significant number of nortopsentin analogues have been synthesized where the central imidazole ring is replaced by a thiazole (B1198619) ring. researchgate.netnih.gov This substitution is often accomplished using the well-established Hantzsch thiazole synthesis. mdpi.comsemanticscholar.org This reaction typically involves the condensation of a thioamide with an α-bromoacetyl derivative. mdpi.com

In these syntheses, one or both of the indole units of the original nortopsentin structure may also be replaced by other aromatic systems, such as 7-azaindole (B17877), 6-azaindole (B1212597), thiophene (B33073), pyridine (B92270), or naphthyl moieties, to create a diverse library of compounds. researchgate.netnih.govmdpi.comnih.gov For example, new series of thiazole derivatives have been created by reacting various indole- or azaindole-carbothioamides with different α-bromoacetyl compounds. semanticscholar.orgnih.govmdpi.com The resulting thiazolyl-bis-indole or mixed indolyl-thiazolyl-aryl/heteroaryl structures are valuable for structure-activity relationship studies. researchgate.netnih.gov

Table 1: Examples of Synthesized Nortopsentin Thiazole Analogues This is an interactive table. Click on the headers to sort.

Analogue Type Synthetic Method Starting Material 1 (Thioamide Source) Starting Material 2 (α-Halo Ketone Source) Reference(s)
Indolyl-Thiazolyl-Azaindoles Hantzsch Reaction Indole-carbothioamides α-Bromoacetyl-7-azaindoles researchgate.netsemanticscholar.org
Thienyl/Pyridyl-Thiazolyl-Indoles Hantzsch Reaction Indole or 7-azaindole thioamides α-Bromoacetyl-thiophene or pyridine derivatives mdpi.com
Naphthyl-Thiazolyl-Indoles Hantzsch Reaction Naphthalene-2-carbothioamide (B1586778) Substituted 3-bromoacetyl-indoles nih.govmdpi.com
Bis-Azaindolyl Thiazoles Hantzsch Reaction Pyrrolo[2,3-b]pyridine-carbothioamides 3-Bromoacetyl-pyrrolo[2,3-b]pyridines nih.gov

Rational Substitution of the Central Imidazole Heterocycle

Pyrazole (B372694) Analogues

The synthesis of 3,5-bis(3′-indolyl)pyrazoles as analogues of nortopsentin has been explored to investigate the impact of replacing the imidazole ring with a pyrazole moiety. jst.go.jpresearchgate.net One reported synthetic approach involves the reaction of 1,3-diketones with hydrazine (B178648) hydrate (B1144303).

In a specific example, the synthesis of a series of 3,5-bis(3′-indolyl)pyrazoles was achieved, and their antiproliferative activities were evaluated against a panel of human tumor cell lines. researchgate.net Several of these pyrazole analogues demonstrated notable inhibitory activity. researchgate.net For instance, some derivatives were selected by the National Cancer Institute (NCI) for screening against their full panel of approximately 60 human tumor cell lines, where they exhibited antiproliferative activity in the micromolar range. researchgate.net One of the most active compounds in this series was effective against all tested cell lines. researchgate.net

Further research has also explored the synthesis of nortopsentin analogues where the imidazole ring was replaced by a pyrazole ring, among other heterocyclic systems. researchgate.netresearchgate.net These studies contribute to a broader understanding of the structural requirements for the biological activity of nortopsentin-related compounds. researchgate.netresearchgate.netresearchgate.net

Thiophene Analogues

Thiophene-containing analogues of nortopsentin, specifically 2,5-bis(3′-indolyl)thiophenes, have been synthesized and evaluated for their biological properties. researchgate.netnih.govmdpi.com The synthesis of these analogues often involves the cyclization of a 1,4-dicarbonyl precursor with a sulfurizing agent, such as Lawesson's reagent. researchgate.net

One study detailed the synthesis of a series of bis-indolylthiophenes and their subsequent evaluation for antiproliferative activity against a panel of human cancer cell lines by the National Cancer Institute. mdpi.com A particularly active compound from this series demonstrated significant potency, especially against the leukemia subpanel. mdpi.com

In other work, the Hantzsch reaction has been employed for the synthesis of new thiazole derivatives structurally related to nortopsentin analogues, where a thiophene ring was introduced to explore its effect on biological activity. unipa.it This highlights the versatility of synthetic strategies in creating diverse nortopsentin analogues. The synthesis of various bis-indolyl five-membered heterocycles, including thiophenes, has been a recurring theme in the quest for novel bioactive compounds. nih.govmdpi.comnih.govnih.gov

Research has also been conducted on thieno[2,3-b]thiophene (B1266192) derivatives, showcasing further exploration of sulfur-containing heterocyclic systems in this context. semanticscholar.orgnih.gov

Furan (B31954) and Isoxazole (B147169) Analogues

The synthesis of furan and isoxazole analogues of nortopsentin has been pursued to investigate the bioisosteric replacement of the central imidazole ring. nih.govmdpi.comnih.govrsc.org

Furan Analogues: The synthesis of 2,5-bis(3′-indolyl)furans has been reported, with these compounds being evaluated for their antiproliferative activity. researchgate.net The synthetic strategy typically involves the acid-catalyzed cyclization of 1,4-diketones.

Isoxazole Analogues: Similarly, 3,5-bis(3′-indolyl)isoxazoles have been synthesized and assessed as potential antitumor agents. researchgate.netnih.gov The construction of the isoxazole ring can be achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov In one study, a series of novel 3,5-bis(3′-indolyl)isoxazoles were synthesized, and their in vitro antiproliferative activity was tested against various human tumor cell lines. researchgate.net The most active derivatives were further evaluated in an extended panel of cell lines, with one compound showing a high degree of tumor selectivity. researchgate.net

The synthesis of these furan and isoxazole analogues is part of a broader effort to create a library of nortopsentin-related compounds with diverse five-membered heterocyclic cores. nih.govmdpi.comnih.gov

Pyrrole (B145914) Analogues

The synthesis of 2,5-bis(3′-indolyl)pyrroles as nortopsentin analogues has been accomplished through a multi-step procedure. semanticscholar.orgnih.gov This typically involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with an amine or ammonia.

A general synthesis of 2,5-bis(3′-indolyl)pyrroles involves the initial transformation of N-methyl indoles into 1,4-butanediones via a Vilsmeier-Haack reaction. semanticscholar.org These 1,4-diketones are then cyclized to form the pyrrole ring. semanticscholar.org Several derivatives prepared through this method have exhibited concentration-dependent antitumor activity against a panel of human tumor cell lines. semanticscholar.orgnih.gov

The exploration of pyrrole-containing analogues is part of a larger investigation into the impact of replacing the central imidazole ring of nortopsentin with various five-membered heterocycles. nih.govmdpi.comnih.gov These studies have consistently shown that such modifications can lead to compounds with significant antiproliferative activity. semanticscholar.orgnih.gov

1,2,4-Thiadiazole (B1232254) Analogues

The synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles represents another strategic modification of the nortopsentin scaffold. mdpi.com These analogues have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. mdpi.com

One synthetic approach to these compounds involves the oxidative cyclization of thioacylamidines. A reported synthesis of a bis-indolyl-1,2,4-thiadiazole series was screened for its cytotoxic effects on prostate, breast, and pancreas cancer cell lines. mdpi.com A lead compound was identified from this series with notable activity against specific cancer cell lines. mdpi.com

The development of these 1,2,4-thiadiazole analogues is part of a broader research effort to explore the therapeutic potential of nortopsentin-related structures containing different five-membered heterocyclic cores. nih.govmdpi.comnih.gov

1,2,4-Oxadiazole (B8745197) Analogues

The replacement of the central imidazole ring of nortopsentin with a 1,2,4-oxadiazole moiety has led to the synthesis of novel analogues with promising cytotoxic activity. researchgate.netresearchgate.netnih.gov These syntheses often involve the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative.

In one study, new nortopsentin analogues were synthesized where the imidazole ring was replaced by a 1,2,4-oxadiazole and one of the indole moieties was substituted with a 7-azaindole portion. nih.gov These compounds were screened against a colon rectal carcinoma cell line, and the most active derivatives were further investigated in other human tumor cells, showing IC50 values in the micromolar and submicromolar range. researchgate.netnih.gov

Another series of topsentin (B55745) analogues with a central 1,2,4-oxadiazole ring was synthesized and evaluated for antiproliferative activity against the National Cancer Institute's 60-cell line panel. researchgate.net The most potent compounds were further tested in various pancreatic ductal adenocarcinoma cell lines. researchgate.net The synthesis of bis-(indolyl)-1,3,4-oxadiazoles has also been reported as a strategy to generate potent cytotoxic agents. mdpi.com

More recent work has focused on the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) nortopsentin derivatives and their evaluation against pancreatic ductal adenocarcinoma. mdpi.comdntb.gov.ua

Pyrazine (B50134) and Triazinone Analogues

The structural diversity of nortopsentin analogues has been expanded to include six-membered heterocyclic rings like pyrazine and triazinone. nih.govmdpi.comnih.gov

Pyrazine Analogues: The synthesis of bis(indolyl)pyrazines has been reported as analogues of cytotoxic marine bis(indole) alkaloids. mdpi.com These compounds have been evaluated for their cytotoxic activities. mdpi.comnih.gov One synthetic approach involves the condensation of a 1,2-diamino species with a 1,2-dicarbonyl compound. unimas.my The resulting pyrazine derivatives have shown notable cytotoxicity in the low micromolar range against various human tumor cell lines. nih.govencyclopedia.pub

Triazinone Analogues: Bis(indolyl) triazinones have also been synthesized as nortopsentin analogues. mdpi.com A series of these compounds were synthesized and evaluated for their in vitro anticancer activity. encyclopedia.pubencyclopedia.pub Certain derivatives exhibited significant antiproliferative activity against human cervical cancer cell lines. encyclopedia.pubencyclopedia.pub

The inclusion of these six-membered rings as spacers between the indole units represents a significant departure from the five-membered core of the parent nortopsentin, leading to the discovery of new structure-activity relationships. nih.gov

Pyridine Analogues

The structural modification of nortopsentin has extended to the replacement of the core imidazole ring and/or the indole moieties with pyridine rings. researchgate.netmdpi.com These modifications aim to explore new structure-activity relationships and develop analogues with improved biological profiles.

One approach involves a one-pot, four-component domino protocol. This reaction condenses 3-(1H-indol-3-yl)-3-oxopropanenitrile with various substituted aldehydes, 3-indolyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid. mdpi.com This method efficiently produces 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridine-5-carbonitriles. mdpi.com The yield of this reaction is notably high, with the synthesis of 2,6-di(1H-indol-3-yl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile reaching 96%. mdpi.com

Another synthetic strategy focuses on creating analogues where a pyridine ring is linked to an indole or azaindole moiety via a thiazole spacer. mdpi.com In this synthesis, key intermediates like 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide are reacted with indole- or 7-azaindole-carbothioamides in refluxing ethanol (B145695). This reaction yields a series of substituted 3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromides. mdpi.com These pyridine-containing nortopsentin analogues have been evaluated for their ability to inhibit bacterial biofilm formation, with some showing marked selectivity against Gram-positive pathogens. mdpi.commdpi.com

Table 1: Synthesis of Pyridine Analogues of Nortopsentin
Analogue TypeSynthetic MethodKey ReactantsReported YieldReference
2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitrilesOne-pot four-component domino reaction3-(1H-indol-3-yl)-3-oxopropanenitrile, substituted aldehydes, 3-indolyl methyl ketone, ammonium acetateUp to 96% mdpi.com
3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromidesHantzsch thiazole synthesis2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, indole-carbothioamides73-99% mdpi.com

Modification of Indole Moieties through Azaindole Substitution

The substitution of one or both indole rings in the nortopsentin scaffold with azaindole isomers (pyrrolo-pyridines) is a key strategy to modulate physicochemical and pharmacological properties. researchgate.net This modification introduces a nitrogen atom into the six-membered ring of the indole system, which can alter hydrogen bonding capabilities, pKa, solubility, and target binding affinity. researchgate.netsci-hub.se

7-Azaindole Derivatives

The replacement of indole with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has been extensively studied. sci-hub.se In several series of analogues, the central imidazole ring of nortopsentin was replaced by other heterocycles like thiazole or 1,2,4-oxadiazole, in conjunction with the introduction of a 7-azaindole moiety. nih.govresearchgate.netmdpi.com

For instance, a series of 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines was synthesized where one indole unit was replaced by 7-azaindole. researchgate.netmdpi.com Two compounds from this series demonstrated significant antiproliferative activity against the full panel of approximately 60 human tumor cell lines at the National Cancer Institute (NCI), with GI50 values ranging from nanomolar to low micromolar levels. researchgate.net The mechanism was found to be pro-apoptotic, inducing cell cycle arrest in the G2/M phase. researchgate.netmdpi.com

In another variation, both indole units of nortopsentin were substituted with 7-azaindole moieties in a thiazole analogue series. mdpi.comnih.gov The synthesis involved a Hantzsch reaction between pyrrolo[2,3-b]pyridine-carbothioamides and 3-bromoacetyl-pyrrolo[2,3-b]pyridines. nih.gov A leading compound from this series, where both indoles are replaced by 7-azaindoles, showed potent cytotoxic activity against a broad spectrum of cancer cell lines, with GI50 values between 0.81 and 27.7 µM. mdpi.com This compound was found to induce apoptosis and block the cell cycle in the G2/M phase. mdpi.com

Furthermore, nortopsentin analogues have been created by replacing the central imidazole with a 1,2,4-oxadiazole ring and one indole with a 7-azaindole portion. nih.govnih.gov Two derivatives from this class, both containing a 5-bromo-1-methyl-7-azaindole moiety, showed potent cytotoxic activity against several human tumor cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer, with IC50 values in the submicromolar to micromolar range. mdpi.comnih.gov These compounds were found to arrest the cell cycle in the G0-G1 phase. nih.govnih.gov

6-Azaindole Derivatives

Analogues incorporating 6-azaindole (1H-pyrrolo[2,3-c]pyridine) have also been synthesized and evaluated. mdpi.comresearchgate.net In one reported series, the central imidazole was replaced by a thiazole ring, and one of the two indole units was substituted with a 6-azaindole moiety. mdpi.comnih.gov A representative compound from this series exhibited cytotoxic activity against the NCI-60 panel of human cancer cell lines, with GI50 values ranging from 0.93 to 4.70 µM. mdpi.com Investigation into its mechanism revealed a dose-dependent effect; low concentrations induced autophagic death and G1 cell cycle arrest, while higher concentrations triggered apoptosis. mdpi.com

5-Azaindole (B1197152) Derivatives

The synthesis of nortopsentin analogues featuring a 5-azaindole (1H-pyrrolo[3,2-b]pyridine) moiety has also been explored. In a notable series, the imidazole ring of the parent compound was replaced by a thiazole ring, and one of the indole units was substituted by a 5-azaindole ring. nih.gov These derivatives were tested against the NCI's full panel of cell lines and demonstrated good antiproliferative activity, with GI50 values in the micro- to submicromolar range. nih.gov Certain compounds were particularly effective against the leukemia subpanel, with GI50 values as low as 0.24 µM. nih.gov

Table 2: Antiproliferative Activity of Selected Azaindole Analogues of Nortopsentin
Analogue TypeModificationsReported Activity (GI₅₀ or IC₅₀)Cell LinesReference
Thiazolyl-7-azaindole1x Indole → 1x 7-Azaindole; Imidazole → ThiazoleNanomolar to low micromolar GI₅₀ rangeNCI-60 Panel researchgate.net
bis-(Thiazolyl-7-azaindole)2x Indole → 2x 7-Azaindole; Imidazole → Thiazole0.81–27.7 µM GI₅₀ rangeNCI-60 Panel mdpi.com
Oxadiazolyl-7-azaindole1x Indole → 1x 7-Azaindole; Imidazole → 1,2,4-Oxadiazole0.65–1.93 µM IC₅₀ rangeMCF-7, HCT-116, HeLa mdpi.comnih.gov
Thiazolyl-6-azaindole1x Indole → 1x 6-Azaindole; Imidazole → Thiazole0.93–4.70 µM GI₅₀ rangeNCI-60 Panel mdpi.com
Thiazolyl-5-azaindole1x Indole → 1x 5-Azaindole; Imidazole → Thiazole0.24–2.16 µM GI₅₀ rangeNCI Leukemia & Breast Cancer Subpanels nih.gov

Incorporation of Alternative Substituents and Flexible Linkers

Naphthyl-Containing Analogues

To further probe the structure-activity relationships of nortopsentin analogues, researchers have replaced one of the indole units with a naphthyl moiety. mdpi.comnih.gov This modification investigates the impact of a larger, purely aromatic system on biological activity. mdpi.com The synthesis of these compounds typically involves a Hantzsch reaction, where a naphthalene-2-carbothioamide is reacted with various 3-haloacetylindole or 3-haloacetyl-7-azaindole intermediates in refluxing ethanol. nih.gov This yields regioisomeric products, such as 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles and 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indoles. mdpi.comnih.gov

The resulting naphthyl-containing analogues were screened for cytotoxicity against several human tumor cell lines. mdpi.comnih.gov Three compounds, in particular, showed promising antiproliferative activity against the MCF-7 breast cancer cell line, with GI50 values in the low micromolar range (2.13 µM, 3.26 µM, and 5.14 µM). mdpi.comnih.gov Further studies on their mode of action in MCF-7 cells revealed that these compounds act as pro-apoptotic agents. mdpi.comnih.gov They induce a significant shift of viable cells towards early apoptosis without causing necrosis and perturb the cell cycle, leading to an accumulation of cells in the G2/M phase. nih.govmdpi.comnih.gov

Hydrazide-Linked Bis-Indoles

The synthesis of bis-indole analogues featuring a hydrazide linker involves a multi-step process. mdpi.com One reported strategy begins with the creation of methyl 4-(di(1H-indol-3-yl) methyl)benzoate. mdpi.com This intermediate is then treated with hydrazine hydrate in ethanol at reflux (78 °C) for 3-4 hours to yield 4-(di(1H-indol-3-yl) methyl)benzohydrazide. mdpi.com This benzohydrazide (B10538) serves as a key building block for further derivatization. For instance, reacting it with a corresponding isothiocyanate in ethanol leads to the formation of N-substituted 5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine derivatives. mdpi.com

Semisynthetic Derivatization of this compound and its Family Members

Semisynthetic modifications of the nortopsentin family are crucial for exploring structure-activity relationships and enhancing biological properties.

Methylation Strategies and Resulting Analogues

Methylation is a key semisynthetic strategy applied to the nortopsentin family, often leading to analogues with significantly enhanced biological activity. researchgate.netnih.gov The methylated derivatives of nortopsentins A, B, and C have demonstrated enhanced cytotoxic activity in P388 cells compared to the parent natural products. nih.gov

A notable example involves Nortopsentin D, a bis(indole) alkaloid which is naturally inactive. researchgate.net Its structural elucidation relied heavily on the creation of its N-methyl derivatives. researchgate.netresearchgate.net While the natural Nortopsentin D and some of its partially methylated semisynthetic derivatives proved inactive against KB tumoral cells, the introduction of additional methyl groups led to a highly cytotoxic analogue. researchgate.netresearchgate.net Similarly, while the natural product Nortopsentin E is inactive, its methylated derivative shows high cytotoxicity against KB cell lines and antifungal activity. researchgate.net This highlights the profound impact of methylation on the bioactivity of the nortopsentin scaffold. researchgate.netnsf.gov

Parent CompoundModificationResulting Analogue(s)Observed EffectReference
Nortopsentins A, B, CMethylationMethylated Nortopsentins A, B, CEnhanced cytotoxic activity in P388 cells. nih.gov
Nortopsentin DN-methylationN-methyl derivatives 8-11Conversion from inactive to highly cytotoxic. researchgate.net
Nortopsentin EMethylationMethylated Nortopsentin EGained high cytotoxicity and antifungal activity. researchgate.net

Catalytic Hydrogenation for Analogue D Formation

Catalytic hydrogenation has been employed as a semisynthetic route to create specific nortopsentin analogues. nsf.gov Notably, the catalytic hydrogenation of nortopsentins A, B, and C has been reported to yield a synthetic analogue referred to as Analogue D. nsf.gov It is important to distinguish this synthetic "Analogue D" from the naturally occurring, structurally distinct alkaloid named Nortopsentin D, which possesses a complex trisubstituted (4H)-imidazol-4-one core. researchgate.netnsf.gov The hydrogenation process would likely be incompatible with the bromide substituent present on other members of the nortopsentin family. nih.gov

Preclinical Pharmacological Investigations of Nortopsentin B and Analogues

Antiproliferative and Antitumor Activities

Nortopsentins and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical studies. nih.gov Structural modifications of the parent compounds have yielded a broad spectrum of analogues with enhanced antitumor activity against human cancers, including but not limited to, bladder, colon, gastric, liver, lung, breast, melanoma, ovarian, pancreatic, prostate, and uterine cancers. unipa.itresearchgate.net

The initial discovery of nortopsentins A, B, and C revealed their cytotoxic potential against the P388 murine leukemia cell line. unipa.it These natural products displayed IC50 values of 7.6 µM, 7.8 µM, and 1.7 µM, respectively. unipa.it Further research has shown that topsentin (B55745) B1, a related compound, also exhibits significant cytotoxicity against the P388 cell line with an IC50 of 4.1 ± 1.4 µM. encyclopedia.pubmdpi.com

Synthetic modifications of the nortopsentin structure have led to analogues with improved potency. For instance, tri- and tetramethylated derivatives of nortopsentin B demonstrated markedly enhanced cytotoxicity against P388 cells, with IC50 values of 0.9 µM and 0.34 µM, respectively. unipa.itnih.gov The replacement of the indole (B1671886) nitrogen with a methyl group in nortopsentins A-C also resulted in a significant improvement in cytotoxicity against P388 cells, with GI50 values in the range of 0.8–2.1 μM. nih.gov In contrast, the introduction of a bromine substituent has been observed to reduce cytotoxicity. encyclopedia.pub

Table 1: In Vitro Cytotoxicity of this compound and Analogues against P388 Murine Leukemia Cell Line

Compound IC50 (µM) GI50 (µM) Citation
Nortopsentin A 7.6 4.5-20.7 unipa.itnih.gov
This compound 7.8 - unipa.it
Nortopsentin C 1.7 4.5-20.7 unipa.itnih.gov
Topsentin B1 4.1 ± 1.4 - encyclopedia.pubmdpi.com
Tri-methylated this compound derivative 0.9 - unipa.itnih.gov
Tetra-methylated this compound derivative 0.34 - unipa.itnih.gov
N-methylated Nortopsentin A-C derivatives - 0.8-2.1 nih.gov

The antiproliferative effects of nortopsentin and its analogues extend to a wide range of human cancer cell lines, demonstrating their potential as broad-spectrum antitumor agents.

Nortopsentin analogues have shown notable activity against human leukemia cell lines. For instance, a bisindole thiophene (B33073) derivative was particularly effective against a panel of leukemic cell lines, including HL-60, with GI50 values ranging from 0.34 to 3.54 µM. encyclopedia.pubencyclopedia.pub Topsentin B1 also exhibited a moderate inhibitory effect on HL-60 cells, with an IC50 of 15.7 ± 4.3 µM. encyclopedia.pubmdpi.com Furthermore, fascaplysin, another marine-derived bisindole alkaloid, has been found to induce cell death in HL-60 cells through a combination of apoptosis and autophagy. encyclopedia.pubencyclopedia.pub

Table 2: In Vitro Cytotoxicity of Nortopsentin Analogues against Human Leukemia Cell Lines

Cell Line Analogue Class Compound GI50 (µM) IC50 (µM) Citation
HL-60 Bisindole thiophene 20 0.34 - 3.54 - encyclopedia.pubencyclopedia.pub
HL-60 Topsentin Topsentin B1 - 15.7 ± 4.3 encyclopedia.pubmdpi.com
CCRF-CEM Bisindole thiophene 20 0.34 - 3.54 - encyclopedia.pubencyclopedia.pub
MOLT-4 Bisindole thiophene 20 0.34 - 3.54 - encyclopedia.pubencyclopedia.pub
RPMI-8226 Bisindole thiophene 20 0.34 - 3.54 - encyclopedia.pubencyclopedia.pub
K-562 Bisindole thiophene 20 0.34 - 3.54 - encyclopedia.pubencyclopedia.pub

The antiproliferative activity of nortopsentin analogues has been evaluated against several breast cancer cell lines. Thiazole (B1198619) analogues have demonstrated activity, with compound 3b being the most active against the breast cancer subpanel, showing GI50 values ranging from 0.27 to 2.16 µM. mdpi.com Other thiazole nortopsentin analogues have also shown good antiproliferative activity against the MCF-7 cell line, with GI50 values in the micromolar range. unipa.it

Bis-indolyl-1,3,4-oxadiazole derivatives have also been synthesized and tested, with some compounds showing cytotoxicity against MDA-MB-231 and MCF-7 cell lines. unipa.it For example, compound 16e exhibited IC50 values of 12.17 ± 1.1 µM and 1.8 ± 0.9 µM against MDA-MB-231 and MCF-7, respectively. unipa.it Another analogue, 16h, showed IC50 values of 10.23 ± 1.3 µM and 2.6 ± 0.89 µM against the same cell lines. unipa.it Topsentin B1 has also been shown to have anti-proliferative effects on T47D cells. encyclopedia.pubmdpi.com

Table 3: In Vitro Cytotoxicity of Nortopsentin Analogues against Human Breast Cancer Cell Lines

Cell Line Analogue Class Compound GI50 (µM) IC50 (µM) Citation
MCF-7 Thiazole analogue 3b 0.27-2.16 - mdpi.com
MCF-7 Bis-indolyl-1,3,4-oxadiazole 16e - 1.8 ± 0.9 unipa.it
MCF-7 Bis-indolyl-1,3,4-oxadiazole 16h - 2.6 ± 0.89 unipa.it
MDA-MB-231 Thiazole analogue 3b 0.27-2.16 - mdpi.com
MDA-MB-231 Bis-indolyl-1,3,4-oxadiazole 16e - 12.17 ± 1.1 unipa.it
MDA-MB-231 Bis-indolyl-1,3,4-oxadiazole 16h - 10.23 ± 1.3 unipa.it
T47D Topsentin Topsentin B1 - - encyclopedia.pubmdpi.com

Nortopsentin analogues have shown significant promise in targeting colorectal cancer cells. Thiazole analogues 3b and 3f were found to be selective against the HCT-116 cell line, with GI50 values of 0.93 µM and 0.18 µM, respectively. mdpi.com Two series of nortopsentin thiazolyl analogues, where the indole units were replaced by 7-azaindole (B17877) or 6-azaindole (B1212597) moieties, inhibited the growth of HCT-116 cells at low micromolar concentrations. nih.govscienceopen.com

Furthermore, new indolyl-1,2,4-oxadiazol-7-azaindole analogues were prescreened against the HCT-116 cell line, with two compounds (17a and 17b) demonstrating the highest cytotoxic activity with IC50 values of 1.93 µM and 3.55 µM, respectively. unipa.itmdpi.com Topsentin B1 has also demonstrated anti-proliferative effects on HCT-8 human tumor cells. encyclopedia.pubmdpi.com

Table 4: In Vitro Cytotoxicity of Nortopsentin Analogues against Human Colorectal Cancer Cell Lines

Cell Line Analogue Class Compound GI50 (µM) IC50 (µM) Citation
HCT-116 Thiazole analogue 3b 0.93 - mdpi.com
HCT-116 Thiazole analogue 3f 0.18 - mdpi.com
HCT-116 Indolyl-1,2,4-oxadiazol-7-azaindole 17a - 1.93 unipa.itmdpi.com
HCT-116 Indolyl-1,2,4-oxadiazol-7-azaindole 17b - 3.55 unipa.itmdpi.com
HCT-8 Topsentin Topsentin B1 - - encyclopedia.pubmdpi.com

The DU145 human prostate cancer cell line, known for its aggressive nature, has also been a target for nortopsentin analogues. A bromo-substituted 1,3,4-oxadiazole (B1194373) analogue, 15b, was identified as a highly potent compound, exhibiting an IC50 value of 20 nM against the DU145 cell line. mdpi.com This highlights the potential for developing highly effective and selective prostate cancer therapies based on the nortopsentin scaffold.

Table 5: In Vitro Cytotoxicity of a Nortopsentin Analogue against a Human Prostate Cancer Cell Line

Cell Line Analogue Class Compound IC50 (nM) Citation
DU145 Bromo-substituted 1,3,4-oxadiazole 15b 20 mdpi.com

Broad-Spectrum In Vitro Antitumor Activity against Human Cancer Cell Lines

Cervical Cancer (e.g., HeLa)

Nortopsentin analogues have demonstrated notable cytotoxic effects against the HeLa human cervical cancer cell line. A series of 1,3,4-oxadiazole derivatives, specifically compounds 16e, 16f, and 16h, exhibited significant cytotoxicity with IC50 values of 9.23 µM, 9.4 µM, and 6.34 µM, respectively. mdpi.com Other compounds from the same series, including 16a, 16b, 16g, and 16i, showed moderate cytotoxicity against HeLa cells. mdpi.com

Further studies on different analogue series revealed that indolyl-1,2,4-oxadiazol-7-azaindole derivatives, such as 17a and 17b, were effective against HeLa cells, with IC50 values in the micromolar and submicromolar range. unipa.itmdpi.com Similarly, nortopsentin analogues 47 and 48 showed significant cytotoxicity against HeLa cells, with IC50 values ranging from 0.65 to 13.96 µM. mdpi.com The related bisindole alkaloids, dragmacidins G and H, also displayed moderate cytotoxicity against HeLa cells, with IC50 values of 4.2 and 4.6 µM, respectively. encyclopedia.pub

Table 1: Cytotoxicity of Nortopsentin Analogues against HeLa Cervical Cancer Cells

Compound/AnalogueCell LineMeasurementValue (µM)Reference
Analogue 16hHeLaIC506.34 mdpi.com
Analogue 16eHeLaIC509.23 mdpi.com
Analogue 16fHeLaIC509.4 mdpi.com
Analogues 17a, 17bHeLaIC50Micromolar/Submicromolar unipa.itmdpi.com
Analogues 47, 48HeLaIC500.65–13.96 mdpi.com
Dragmacidin GHeLaIC504.2 encyclopedia.pub
Dragmacidin HHeLaIC504.6 encyclopedia.pub
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (e.g., Panc-1, BxPC-3, Suit-2, Capan-1, PaTu-T)

The efficacy of nortopsentin analogues has been extensively evaluated in a variety of pancreatic ductal adenocarcinoma (PDAC) cell lines. A series of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) nortopsentin derivatives were tested against BxPC-3, Panc-1, Suit-2, Capan-1, and PaTu-T cells. nih.govmdpi.comnih.gov The five most potent compounds in this series demonstrated EC50 values in the submicromolar to micromolar range and were also found to significantly reduce cell migration. nih.govnih.gov Specifically, compounds 3b, 3e, 4c, 5b, and 6c were identified as the most active. nih.gov Compounds 3b and 5b also showed activity against a primary PDAC cell culture (PDAC-3) and a gemcitabine-resistant cell line (Panc-1-GR). nih.govresearchgate.net

Other research identified nortopsentin analogues 12b and 13g as having remarkable in vitro antiproliferative activity against PDAC lines including SUIT-2, Capan-1, Panc-1, and the gemcitabine-resistant Panc-1R, with IC50 values from the micromolar to submicromolar level. researchgate.net The bis-indolyl-pyrrole analogue 1a was found to have selective activity against the PAXF PANC-1 cell line. researchgate.net The natural product Dragmacidin G was also tested against several PDAC cell lines, showing IC50 values of 18 µM in PANC-1, 14 µM in BxPC-3, and 26 µM in MIA PaCa-2 cells after 72 hours of treatment. mdpi.comencyclopedia.pub

Table 2: Activity of Nortopsentin Analogues against PDAC Cell Lines

Compound/AnalogueCell Line(s)MeasurementValue (µM)Reference
Oxadiazole/Thiadiazole AnaloguesBxPC-3, Panc-1, Suit-2, Capan-1, PaTu-TEC50Submicromolar-Micromolar nih.govmdpi.comnih.gov
Analogue 12b, 13gSUIT-2, Capan-1, Panc-1, Panc-1RIC50Micromolar-Submicromolar researchgate.net
Dragmacidin GPANC-1IC5018 mdpi.comencyclopedia.pub
Dragmacidin GBxPC-3IC5014 mdpi.comencyclopedia.pub
Dragmacidin GMIA PaCa-2IC5026 mdpi.comencyclopedia.pub
Non-Small Cell Lung Cancer (e.g., A-549)

Several nortopsentin analogues have shown cytotoxic potential against the A-549 non-small cell lung cancer (NSCLC) cell line. The 1,3,4-oxadiazole derivative 16h displayed good cytotoxicity with an IC50 value of 3.3 µM. mdpi.com Another thiazole analogue, compound 2y, was also confirmed to inhibit the growth of A549 cells, with EC50 values in the micromolar range. mdpi.com Furthermore, a series of bis-indolyl-4-trifluoromethyl-pyridines were tested, with compound 23a showing activity against A549 cells with a GI50 value of 1.7 µM. mdpi.com The related marine alkaloid Dragmacidon A also demonstrated significant anti-cancer activity against A549 cells, with a reported IC50 value of 3.1 µM. mdpi.com

Table 3: Cytotoxicity of Nortopsentin Analogues against A-549 NSCLC Cells

Compound/AnalogueCell LineMeasurementValue (µM)Reference
Analogue 16hA-549IC503.3 mdpi.com
Analogue 23aA-549GI501.7 mdpi.com
Analogue 2yA-549EC50Micromolar Range mdpi.com
Dragmacidon AA-549IC503.1 mdpi.com
Central Nervous System (CNS) Tumors

Derivatives of nortopsentin have been identified as having significant anti-tumour activity against human cell lines derived from central nervous system (CNS) cancers. unipa.itnih.govmdpi.com A range of bis-indolyl-thiazoles (compounds 1b–j) demonstrated broad effects against a CNS cancer panel. mdpi.com More specifically, derivative 18b showed selectivity for the SF-539 CNS cell line with a GI50 of 1.81 µM. mdpi.com Other classes of analogues, including bis-indolyl-pyrazines and indolyl-pyrimidines, have also been evaluated against CNS cancer subpanels. mdpi.com A synthesized pyrazinone bisindole compound, number 67, was reported to have a strong inhibitory effect on CNS cancer cell lines, with GI50 values ranging from 6.6 to 74.8 µM. mdpi.comencyclopedia.pub

Table 4: Activity of Nortopsentin Analogues against CNS Tumor Cell Lines

Compound/AnalogueCell LineMeasurementValue (µM)Reference
Analogue 18bSF-539GI501.81 mdpi.com
Compound 67CNS PanelGI506.6–74.8 mdpi.comencyclopedia.pub
Analogues 1b-jCNS PanelGI50Broad Effects mdpi.com
Ovarian Cancer

Nortopsentin and its derivatives have shown activity against ovarian cancer cell lines in preclinical studies. unipa.itnih.govmdpi.com For instance, the bis-indolyl-thiazole compound 1a displayed highly selective in vitro cytotoxicity against the IGROV1 ovarian cancer cell line, with a GI50 of 8.14 µM. unipa.itmdpi.com The broader series of bis-indolyl-thiazoles (1a-j) and other analogues like bis-indolyl-pyrazines and indolyl-pyrimidines were tested against the NCI's ovarian cancer subpanel. mdpi.com Additionally, the pyrazinone bisindole compound 67 was found to inhibit a variety of tumor cell lines, including those from ovarian cancer, with GI50 values in the range of 6.6–74.8 µM. mdpi.comencyclopedia.pub Conversely, the OVXF 899L ovarian cancer cell line was noted to be particularly less sensitive to the analogue 1a. researchgate.net

Table 5: Activity of Nortopsentin Analogues against Ovarian Cancer Cell Lines

Compound/AnalogueCell LineMeasurementValue (µM)Reference
Analogue 1aIGROV1GI508.14 unipa.itmdpi.com
Compound 67Ovarian PanelGI506.6–74.8 mdpi.comencyclopedia.pub
Renal Cancer

The antiproliferative properties of nortopsentin derivatives have been investigated in renal cancer cell lines. unipa.itnih.govmdpi.com Within a series of tested compounds, derivative 18b was notably selective for the CAKI-1 renal cancer cell line, showing a GI50 value of 1.70 µM. mdpi.com Bis-indolyl-thiazole compounds were among the analogues tested against the National Cancer Institute's renal cancer subpanel. mdpi.com The pyrazinone bisindole compound 67 also demonstrated inhibitory effects on kidney cancer cell lines, with GI50 values between 6.6–74.8 µM. mdpi.comencyclopedia.pub However, some renal cancer cell lines, such as RXF 393NL and RXF 486L, were found to be less sensitive to the effects of the bis-indolyl-pyrrole analogue 1a. researchgate.net

Table 6: Activity of Nortopsentin Analogues against Renal Cancer Cell Lines

Compound/AnalogueCell LineMeasurementValue (µM)Reference
Analogue 18bCAKI-1GI501.70 mdpi.com
Compound 67Renal PanelGI506.6–74.8 mdpi.comencyclopedia.pub
Sarcoma

Investigations into nortopsentin analogues have included their effects on sarcoma cell lines. unipa.itnih.gov A thiazole nortopsentin analogue, compound 2y, was shown to inhibit the growth of the Saos2 osteosarcoma cell line with an EC50 value in the micromolar range. mdpi.com In a separate study, the 2,5-bis(3′-indolyl)pyrrole analogue 1b showed pronounced activity against the sarcoma cell line SXF SAOS-2, and analogue 1a also demonstrated selective activity against this line. researchgate.netnih.gov

Table 7: Activity of Nortopsentin Analogues against Sarcoma Cell Lines

Compound/AnalogueCell LineMeasurementValueReference
Analogue 2ySaos2EC50Micromolar Range mdpi.com
Analogue 1aSXF SAOS-2-Selective Activity researchgate.net
Analogue 1bSXF SAOS-2-Pronounced Activity researchgate.netnih.gov
Pleural Mesothelioma

Nortopsentin analogues have demonstrated notable activity against mesothelioma, a particularly aggressive cancer. mdpi.comnih.govresearchgate.netresearchgate.net Specifically, indolyl-thiazolyl-azaindole derivatives of nortopsentin were tested against STO and Meso II primary cell cultures derived from human diffuse malignant peritoneal mesothelioma (DMPM). mdpi.com These compounds exhibited inhibitory activity against cyclin-dependent kinase 1 (CDK1) with IC50 values in the range of 0.64 to 0.89 μM. mdpi.com This is comparable to established CDK1 inhibitors. mdpi.com Further research into nortopsentin analogues, where the imidazole (B134444) ring was replaced by a thiazole and one or both indole units were substituted, showed these compounds to be potent against a wide array of cell lines, including DMPM. researchgate.net These analogues also functioned as CDK1 inhibitors. researchgate.net

In Vivo Antitumor Efficacy in Animal Models

The antitumor potential of nortopsentin and its derivatives has been substantiated in various animal models. The parent compounds, Nortopsentins A, B, and C, initially demonstrated in vitro cytotoxicity against the P388 murine leukemia cell line. mdpi.comnih.govnih.govunipa.it Topsentin, a related compound, showed in vivo activity against both P388 leukemia and B16 melanoma in mice. mdpi.com

More advanced studies involving synthetic analogues have shown promising results. In a mouse model of DMPM, the intraperitoneal administration of selected indolyl-thiazolyl-azaindole derivatives led to a significant inhibition of tumor volume, ranging from 58% to 75%. mdpi.comcore.ac.uk Notably, these treatments were well-tolerated and resulted in two complete responses within each treated group. mdpi.comcore.ac.uk Further studies on DMPM xenografts confirmed that effective doses of these derivatives could significantly reduce tumor volume. researchgate.netnih.gov

Anti-inflammatory Properties

This compound and its related compounds possess significant anti-inflammatory characteristics, as demonstrated in both in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

The anti-inflammatory mechanism of nortopsentins appears to be linked to the inactivation of phospholipase A2 (PLA2). researchgate.netnih.gov In an in vitro assay using bee venom PLA2, this compound, at a final concentration of 1 µM, showed a 27% inactivation of the enzyme. researchgate.netgoogle.com For comparison, Nortopsentin A and C at the same concentration exhibited 30% and 26% inactivation, respectively. researchgate.netgoogle.com

Table 1: Percent Inactivation of Bee Venom Phospholipase A2 by Nortopsentin Analogues
CompoundFinal Concentration% Inactivation
Nortopsentin A1 µM30
This compound1 µM27
Nortopsentin C1 µM26
Topsentin1 µM67
Bromotopsentin1 µM33

In Vivo Anti-inflammatory Activity in Animal Models

In vivo studies have confirmed the anti-inflammatory effects of nortopsentins. The mouse ear oedema inhibition assay is a standard model for assessing topical anti-inflammatory activity. When tested in this assay using phorbol (B1677699) myristate acetate (B1210297) (PMA) as the inflammatory agent, this compound applied at a dose of 50 µ g/ear resulted in a 38.2% inhibition of edema. researchgate.net In the same assay, Nortopsentin A and C demonstrated 98.1% and 70.1% inhibition, respectively. mdpi.com Another study using resiniferatoxin (B1680534) (RTX) to induce neurogenic inflammation found that Nortopsentin C at 50 µ g/ear inhibited edema by 98.4%. nih.govunipa.it

Table 2: Inhibition of PMA-Induced Mouse Ear Edema by Nortopsentins
CompoundDose (µg/ear)% Edema Inhibition
Nortopsentin A5098.1
This compound5038.2
Nortopsentin C5070.1

Antifungal Activities

Activity against Candida albicans

The nortopsentin class of compounds has been recognized for its antifungal properties, particularly against the opportunistic pathogen Candida albicans. mdpi.comnih.gov The initial discovery of Nortopsentins A, B, and C highlighted their significant antifungal activity. unipa.it Specifically, this compound exhibited a minimum inhibitory concentration (MIC) of 6.2 µM against C. albicans. nih.gov In comparison, Nortopsentin A and C had MIC values of 3.1 µM and 12.5 µM, respectively. nih.gov These findings underscore the potential of nortopsentins as a structural scaffold for the development of new antifungal agents. mdpi.comnih.govnih.gov

Table 3: Antifungal Activity of Nortopsentins against Candida albicans
CompoundMIC (µM)
Nortopsentin A3.1
This compound6.2
Nortopsentin C12.5

Activity against Yeast

This compound has demonstrated notable antifungal properties, particularly against yeast. Early studies identified its activity against Candida albicans. nih.govunipa.it Research has determined the minimum inhibitory concentration (MIC) of this compound against C. albicans to be 6.2 µM. nih.govunipa.it The broader family of nortopsentin alkaloids, including Nortopsentins A and C, also exhibit activity against this opportunistic pathogen, with MIC values of 3.1 µM and 12.5 µM, respectively. nih.govunipa.it

Further investigations into related structures revealed that a methylated derivative of Nortopsentin E, another member of the bis-indolyl alkaloid family, also possesses antifungal activity against yeast. nih.govunipa.it This suggests that the bis-indolyl imidazole scaffold is a promising framework for the development of antifungal agents. nih.gov

CompoundOrganismActivity (MIC)
Nortopsentin ACandida albicans3.1 µM nih.govunipa.it
This compound Candida albicans 6.2 µM nih.govunipa.it
Nortopsentin CCandida albicans12.5 µM nih.govunipa.it

Activity against Phytopathogenic Fungi

Nortopsentin alkaloids have been identified for the first time as having potent activity against phytopathogenic fungi, presenting a new potential application in plant protection. nih.gov Studies have shown that these natural products and their synthetic analogues display broad-spectrum fungicidal activities against a variety of plant pathogens. nih.govresearchgate.net

In one study, several nortopsentin analogues were tested against 14 different types of phytopathogenic fungi, with many derivatives showing significant inhibition at a concentration of 50 μg/mL. researchgate.net Notably, certain analogues demonstrated superior or comparable efficacy to commercial fungicides. For instance, compounds 2p and 2f were more effective against Alternaria solani than both carbendazim (B180503) and chlorothalonil. researchgate.net Similarly, analogues 5c, 5g, 6a, and 6e exhibited stronger antifungal activity against Rhizoctonia cerealis than chlorothalonil. researchgate.net Specific derivatives, such as 2f, 2h, and 2j, have been highlighted as promising lead compounds for further antifungal research. nih.gov

Compound ClassFindingTarget Fungi
Nortopsentin AnaloguesDisplayed broad-spectrum fungicidal activities. nih.govresearchgate.net14 kinds of phytopathogenic fungi. researchgate.net
Analogues 2p & 2fShowed higher antifungal activity than commercial fungicides. researchgate.netAlternaria solani. researchgate.net
Analogues 5c, 5g, 6a, 6eExhibited higher antifungal activity than a commercial fungicide. researchgate.netRhizoctonia cerealis. researchgate.net

Antimicrobial Activities

The nortopsentin class of marine alkaloids has been shown to possess antimicrobial activity against the Gram-positive bacterium Bacillus subtilis. nih.govunipa.itmdpi.com Specifically, Nortopsentins A, B, and C were identified in early research as being active against this organism. nih.govunipa.itmdpi.com This antibacterial property contributes to the broad spectrum of biological activities associated with the bis-indolyl alkaloid structure. mdpi.com While the activity has been confirmed, detailed quantitative data such as MIC values for this compound against B. subtilis are not extensively detailed in the cited literature. nih.govunipa.itmdpi.com

While this compound itself has not been the primary focus, numerous synthetic analogues have been developed and tested for their activity against the significant human pathogen Staphylococcus aureus. mdpi.comnih.gov A series of bis(indolyl)pyridine analogues of nortopsentin were synthesized and evaluated, with some compounds showing potent activity. mdpi.comnih.gov For example, analogues designated 7d and 8e demonstrated low minimum inhibitory concentrations (MIC) of 9.766 µg/mL and 19.53 µg/mL, respectively, against S. aureus. mdpi.com

In contrast, studies on thiazole analogues of nortopsentin found that these compounds did not significantly affect the planktonic (free-living) growth of S. aureus, with MIC values greater than 100 µg/mL. nih.gov However, these same compounds were found to be highly effective at inhibiting biofilm formation, indicating a specific anti-virulence mechanism of action rather than direct bactericidal or bacteriostatic effects. nih.gov

Analogue ClassCompoundOrganismActivity (MIC)
Bis(indolyl)pyridines7dS. aureus9.766 µg/mL mdpi.com
8eS. aureus19.53 µg/mL mdpi.com
ThiazolesVariousS. aureus>100 µg/mL nih.gov

A significant area of investigation for nortopsentin analogues is their ability to inhibit the formation of bacterial biofilms, which are a major factor in persistent and antibiotic-resistant infections. mdpi.comnih.gov Thiazole-based nortopsentin analogues, in particular, have been shown to be potent and selective inhibitors of S. aureus biofilm development. mdpi.comnih.gov These compounds interfere with the initial stages of biofilm formation in a dose-dependent manner without affecting the growth of the bacteria in their planktonic form, which is a hallmark of an anti-virulence agent. nih.govresearchgate.net

Several thiazole derivatives exhibited high potency, with 50% biofilm inhibitory concentration (BIC₅₀) values in the low micromolar range. mdpi.com For instance, against S. aureus ATCC 25923, the most active derivatives showed IC₅₀ values (a similar measure to BIC₅₀) ranging from 0.40 to 2.03 µM. nih.gov Another study identified thiazole analogues with BIC₅₀ values between 1.0 and 9.1 µM against the same strain. mdpi.com Additionally, bis(indolyl)pyridine analogues of nortopsentin have demonstrated significant antibiofilm capabilities against S. aureus, with compound 7d achieving an 82.06% inhibition of biofilm formation. nih.govmdpi.com

Analogue ClassCompoundOrganismActivity (IC₅₀/BIC₅₀)
Thiazoles1pS. aureus ATCC 259231.2 µM nih.gov
2iS. aureus ATCC 259231.7 µM nih.gov
2jS. aureus ATCC 259232.0 µM nih.gov
2nS. aureus ATCC 259230.4 µM nih.gov
Bis(indolyl)pyridines7dS. aureus82.06% inhibition nih.govmdpi.com

Activity against Staphylococcus aureus

Antiplasmodial Activities

The nortopsentin chemical scaffold has been identified as a novel antiplasmodial agent. nih.gov Research has highlighted the activity of Nortopsentin A, a close structural analogue of this compound, against the malaria parasite Plasmodium falciparum. nih.govnih.govucf.edu Nortopsentin A was found to inhibit parasite growth at the trophozoite stage with submicromolar efficacy. nih.govnih.gov

In vitro testing demonstrated that Nortopsentin A is effective against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.govasm.org The 50% inhibitory concentrations (IC₅₀) were determined to be 460 nM for the 3D7 strain and 580 nM for the Dd2 strain. nih.govasm.org The compound also showed a selectivity index greater than 14, indicating it is significantly more toxic to the parasite than to mammalian fibroblast cells (IC₅₀ of 6.6 µM). nih.govasm.org Among a collection of tested bis(indolyl) natural products, Nortopsentin A was the most potent and selective inhibitor of the malaria parasite. asm.org

CompoundP. falciparum StrainActivity (IC₅₀)
Nortopsentin A3D7 (Chloroquine-sensitive)460 nM nih.govasm.org
Nortopsentin ADd2 (Chloroquine-resistant)580 nM nih.govasm.org

Activity against Plasmodium falciparum Strains (chloroquine-sensitive and resistant)

Nortopsentin alkaloids have demonstrated notable activity against the malaria parasite, Plasmodium falciparum, including strains resistant to chloroquine. rsc.orgdntb.gov.ua Nortopsentin A, a closely related analogue, exhibited an IC50 value of 0.46 µM against a chloroquine-resistant (Dd2) strain of P. falciparum. ucf.eduasm.orgnih.gov It also showed activity against the chloroquine-sensitive (3D7) strain with an IC50 of 460 nM. asm.orgnih.gov The activity of Nortopsentin A against both sensitive and resistant strains suggests a mechanism of action that is distinct from that of chloroquine. rsc.orgasm.orgnih.gov

The structural features of the nortopsentin scaffold appear to be crucial for its antiplasmodial effects. Studies on various analogues suggest that the planarity of the molecule and the distance between the two indole rings may be important for optimal activity and selectivity. ucf.edu For instance, while several bis(indolyl)imidazole alkaloids showed activity in the low-micromolar range, increasing saturation of the core structure led to a loss of selectivity. ucf.edu

Table 1: Antiplasmodial Activity of Nortopsentin A and Related Alkaloids

Compound P. falciparum Dd2 IC50 (µM)
Nortopsentin A 0.46 ucf.edu
Hamacanthin A 3.1 ucf.edu
Dragmacidin D 4.3 ucf.edu
Dragmacidin 6.8 ucf.edu
Bis(2,2)-6-bromo-indol-3-yl-ethyl amine 8.7 ucf.edu
Deoxytopsentin 10.3 ucf.edu

Effects on Specific Parasite Growth Stages (e.g., trophozoite)

Investigations into the mechanism of action of nortopsentins have revealed effects on specific growth stages of the Plasmodium parasite. Nortopsentin A has been shown to inhibit parasite growth at the trophozoite stage. ucf.edumdpi.comnih.gov In a synchronized P. falciparum culture, treatment with nortopsentin A resulted in a halt in progression at the early trophozoite stage. ucf.edunih.gov This suggests that nortopsentin A may interfere with processes that are critical during this phase of the parasite's life cycle, such as DNA synthesis. ucf.edunih.govmdpi.com The parasite's DNA synthesis begins in the trophozoite stage, and it is hypothesized that nortopsentins may act as DNA-intercalating agents, thereby inhibiting this process and arresting cell cycle progression. ucf.edunih.gov

Insecticidal Activities

This compound and its analogues have also been investigated for their insecticidal properties. unipa.itmdpi.comnih.govnih.gov Studies have shown that these compounds exhibit good insecticidal activities against a range of insect pests. nih.govacs.org For example, this compound demonstrated 100% mortality at a concentration of 10 mg·L−1 against the mosquito species Culex pipiens pallens. semanticscholar.orghep.com.cn Other analogues, such as Nortopsentin A and C, also showed significant mortality rates against the same species at the same concentration. semanticscholar.orghep.com.cn

Table 2: Insecticidal Activity of Nortopsentins against Culex pipiens pallens

Compound Mortality at 10 mg·L−1
Nortopsentin A 100% semanticscholar.org
This compound 100% semanticscholar.orghep.com.cn
Nortopsentin C 70% semanticscholar.orghep.com.cn

Antiviral Activities (e.g., against Tobacco Mosaic Virus, TMV)

The antiviral potential of this compound and its analogues has been explored, particularly against the Tobacco Mosaic Virus (TMV). mdpi.commdpi.comhep.com.cn Synthetic analogues of nortopsentin have been found to possess significant antiviral activity, with some demonstrating effects superior to the commercial antiviral agent ribavirin. mdpi.comnih.govacs.org

Mechanistic studies suggest that these compounds may exert their antiviral effects by aggregating viral particles, which could hinder their movement within the host plant and disrupt the infection process. mdpi.comnih.govacs.org The antiviral activity of these compounds is sensitive to their chemical structure, indicating that specific substitutions can significantly impact their efficacy. mdpi.com For instance, certain nortopsentin analogues, such as 1d, 1e, and 12a, have been identified as promising lead compounds for the development of novel antiviral agents. mdpi.comnih.govacs.org

Mechanistic Elucidation of Nortopsentin B S Cellular and Molecular Actions

Modulation of Cell Cycle Progression

A fundamental mechanism through which Nortopsentin B and its analogues exert their antiproliferative effects is by disrupting the normal progression of the cell cycle. This interference prevents cancer cells from dividing and proliferating, ultimately leading to a halt in tumor growth. These compounds have been shown to induce cell cycle arrest at various phases, including G0/G1, G1, and G2/M, depending on the specific analogue and the cancer cell line being investigated.

Induction of G0/G1 Phase Arrest

Several studies have demonstrated the ability of Nortopsentin analogues to cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comresearchgate.net This resting phase is a critical checkpoint where the cell prepares for DNA synthesis. By arresting cells in G0/G1, these compounds effectively prevent them from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

For instance, certain synthetic phenanthroindolizidine alkaloids, which are structurally related to Nortopsentin, have been shown to induce cell cycle arrest at the G0/G1 phases in HCT-116 colon cancer cells. mdpi.com Similarly, microparticles derived from T-lymphocytes have demonstrated an ability to inhibit the proliferation of various tumor cells by inducing G0/G1 arrest through the upregulation of cyclin-dependent kinase inhibitors (CDKIs). researchgate.net The activity of Nortopsentin analogues in this phase is often associated with the modulation of key regulatory proteins. For example, the phenanthroindolizidine alkaloid antofine was found to inhibit the expression of cyclin D1, cyclin E, and CDK4 in HCT-116 cells, all of which are crucial for the G1 to S phase transition. mdpi.com

Induction of G1 Phase Arrest

In addition to G0/G1 arrest, specific Nortopsentin analogues have been found to induce a definitive arrest in the G1 phase. researchgate.netunipa.it This is a significant finding as the G1 checkpoint is a primary decision point for a cell to commit to division.

One study highlighted a pyridine (B92270) nortopsentin analogue, 4i, which demonstrated potent cytotoxic activity against colorectal cancer cells by inducing G1 phase arrest. This was achieved by downregulating the expression of CDK2, CDK4, and CDK6, key kinases that drive the G1 to S phase transition. researchgate.netresearchgate.net Another thiazole (B1198619) analogue of Nortopsentin exhibited antiproliferative effects in HCT-116 colon cancer cells by causing cell cycle arrest at the G1 phase, which was linked to an autophagic cell death pathway. unipa.itmdpi.com This suggests that in some contexts, G1 arrest can be a precursor to a specific form of programmed cell death.

Induction of G2/M Phase Arrest

A substantial body of evidence points to the induction of G2/M phase arrest as a prominent mechanism of action for this compound and its derivatives. researchgate.netmdpi.commdpi.com The G2/M checkpoint ensures that the cell is ready for mitosis, and arresting cells at this stage prevents them from entering cell division.

Several Nortopsentin analogues have been shown to cause a significant increase in the percentage of cells in the G2/M phase across various cancer cell lines. For example, thiazole derivatives of Nortopsentin led to a dose-dependent increase in the G2/M population in HCT-116 colon cancer cells. mdpi.com Similarly, 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) nortopsentin analogues induced a notable G2/M arrest in pancreatic ductal adenocarcinoma (PDAC) cell lines, an effect attributed to the inhibition of CDK1 activity. mdpi.comnih.gov Further studies on other analogues in breast cancer and hepatoma cells have consistently shown a decrease in cells in the G0/G1 and S phases with a corresponding accumulation in the G2/M phase. mdpi.comresearchgate.netresearchgate.net

Table 1: Effect of Nortopsentin Analogues on Cell Cycle Progression

Analogue/Derivative Cell Line Effect on Cell Cycle Key Findings Reference
Phenanthroindolizidine alkaloid (antofine) HCT-116 (Colon) G0/G1 arrest Inhibition of cyclin D1, cyclin E, and CDK4 expression. mdpi.com
Pyridine nortopsentin analogue (4i) Colorectal cancer cells G1 arrest Downregulation of CDK2, CDK4, and CDK6 expression. researchgate.netresearchgate.net
Thiazole analogue (6a) HCT-116 (Colon) G1 arrest Linked to autophagic cell death. unipa.itmdpi.com
Thiazole derivatives (4a, 4b) HCT-116 (Colon) G2/M arrest Dose-dependent increase in G2/M population. mdpi.com
1,3,4-Oxadiazole/Thiadiazole analogues PDAC cells G2/M arrest Inhibition of CDK1 activity. mdpi.comnih.gov
Thiazole analogues (4a, 6a, 6d) MCF-7 (Breast) G2/M arrest Decrease in G0/G1 and S phases. mdpi.com
Thiazole/7-azaindole (B17877) analogue HepG2 (Hepatoma) G2/M arrest Accumulation of viable cells in G2/M. researchgate.netresearchgate.net

Mechanisms of Regulated Cell Death Induction

Beyond halting the cell cycle, this compound and its analogues actively induce programmed cell death in cancer cells through distinct, well-regulated pathways. The two primary forms of regulated cell death initiated by these compounds are apoptosis and autophagic cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Nortopsentin derivatives have been widely shown to be potent inducers of apoptosis in various cancer cell lines. mdpi.comresearchgate.net This process is characterized by a series of specific morphological and biochemical events, including the externalization of phosphatidylserine (B164497) and mitochondrial dysfunction. mdpi.comresearchgate.net

The externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis, serving as an "eat me" signal for phagocytes. plos.org Numerous studies on Nortopsentin analogues have confirmed this event. For instance, the pro-apoptotic mechanism of certain thiazole derivatives in HepG2 human hepatoma cells was directly associated with the externalization of plasma membrane phosphatidylserine. researchgate.netresearchgate.net This was also observed in MCF-7 breast cancer cells treated with other Nortopsentin analogues. nih.govmdpi.com

Mitochondrial dysfunction is another central event in the apoptotic pathway induced by these compounds. mdpi.comresearchgate.net This often involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade leading to cell death. remedypublications.commdpi.com Research on Nortopsentin analogues has demonstrated their ability to trigger this mitochondria-mediated pathway. For example, a thiazole derivative was found to cause a dose-dependent increase in the apoptotic cell population in HCT-116 colon cancer cells by engaging this very pathway. mdpi.com

Autophagic Cell Death Induction

In addition to apoptosis, some Nortopsentin analogues can induce autophagic cell death, a distinct form of programmed cell death characterized by the massive formation of autophagic vacuoles in the cytoplasm. unipa.it Autophagy is a cellular process for degrading and recycling cellular components, but when excessively activated, it can lead to cell demise. scirp.org

A notable example is a thiazole derivative of Nortopsentin which, at concentrations lower than its half-maximal growth inhibitory concentration (GI50), induced significant antiproliferative effects in HCT-116 colon cancer cells through the massive formation of cytoplasmic acid vacuoles, a key feature of autophagic cell death. unipa.itmdpi.com This was accompanied by an arrest of the cell cycle in the G1 phase, suggesting a link between the cell cycle modulation and the induction of this specific death pathway. unipa.itmdpi.com The ability to induce autophagic cell death is particularly significant as it may offer a therapeutic strategy for cancer cells that have developed resistance to apoptosis. unipa.it

Table 2: Mechanisms of Regulated Cell Death Induced by Nortopsentin Analogues

Analogue/Derivative Cell Line Type of Cell Death Key Findings Reference
Thiazole/7-azaindole analogue HepG2 (Hepatoma) Apoptosis Externalization of phosphatidylserine, mitochondrial dysfunction. researchgate.netresearchgate.net
Thiazole derivatives (4a, 4b) MCF-7 (Breast) Apoptosis Externalization of plasma membrane phosphatidylserine. mdpi.com
Thiazole derivative (5a) HCT-116 (Colon) Apoptosis Mitochondria-mediated pathway. mdpi.com
Thiazole derivative (6a) HCT-116 (Colon) Autophagic Cell Death Massive formation of cytoplasmic acid vacuoles, G1 phase arrest. unipa.itmdpi.com

Inhibition of Cell Viability and Proliferation Pathways

Nortopsentins, a class of bis-indolyl alkaloids derived from marine sponges, and their synthetic analogues have demonstrated significant potential in curbing the growth of cancerous cells by targeting fundamental cellular processes. unipa.itnih.gov Research into these compounds reveals their ability to inhibit cell viability and disrupt the normal proliferation pathways that are often dysregulated in cancer. nih.gov The antiproliferative activity of nortopsentin derivatives is a key element of their therapeutic potential, leading to cell cycle arrest and the induction of programmed cell death. unipa.it

The structural modification of the natural nortopsentin scaffold has yielded a wide array of derivatives with potent anti-tumor activity against human cell lines from various cancer types, including colon, breast, and pancreatic cancer, as well as mesothelioma. unipa.itmdpi.com For instance, certain thiazole-based nortopsentin analogues inhibit the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. mdpi.com Analogs where the central imidazole (B134444) ring is replaced by other heterocyclic systems like 1,3,4-oxadiazole or 1,3,4-thiadiazole have shown antiproliferative effects against multiple pancreatic ductal adenocarcinoma (PDAC) cell lines, with some compounds eliciting EC₅₀ values in the submicromolar to micromolar range. mdpi.com

The mechanism behind this inhibition often involves halting the cell cycle at critical checkpoints. Depending on the specific analogue and cell type, this can manifest as an arrest in the G1 or G2/M phase. mdpi.comresearchgate.net For example, a neo-synthetic bis(indolyl)thiazole alkaloid analogue, NORA234, initially reduces the proliferative capacity of colorectal cancer sphere cells by inducing a G2/M cell cycle arrest. nih.gov Similarly, certain 1,3,4-oxadiazole derivatives cause cell cycle arrest in PDAC cells by increasing the population of cells in the G2/M phase while decreasing those in the G1 phase. mdpi.com Conversely, other analogues, such as the pyridine derivative 4i, induce cell cycle arrest at the G1 phase in colorectal carcinoma cells. researchgate.netresearchgate.net This blockage of cell cycle progression prevents cancer cells from dividing and proliferating. Furthermore, these compounds can trigger distinct cell death pathways, including apoptosis (characterized by phosphatidylserine externalization and DNA fragmentation) and autophagy (marked by the formation of acid vacuoles). mdpi.comdntb.gov.uanih.gov

Table 1: Antiproliferative Activity of Selected Nortopsentin Analogues

Compound/AnalogueCancer Cell LineReported Activity (GI₅₀/IC₅₀/EC₅₀)Observed Effect
Thiazolyl-bis-pyrrolo[2,3-b]pyridine (1k)HCT-116 (Colorectal)2.91 µM (GI₅₀)G2/M phase arrest, Apoptosis induction
Indolyl-thiazolyl-pyrrolo[2,3-c]pyridine (4c)HCT-116 (Colorectal)2.35 µM (GI₅₀)G1 phase arrest, Autophagy/Apoptosis
Oxadiazole derivative (3b)PDAC cells (Pancreatic)Submicromolar-micromolar (EC₅₀)G2/M phase arrest
Pyridine derivative (4i)Colorectal CarcinomaNot SpecifiedG1 phase arrest
Thiazole derivative (2n)Various0.03–12.6 µM (GI₅₀)CDK1 Inhibition

Identification and Characterization of Molecular Targets

The antiproliferative effects of nortopsentin and its derivatives are rooted in their interaction with specific molecular targets within the cell. A primary mechanism that has been extensively studied is the inhibition of protein kinases. sigmaaldrich.complos.org Protein kinases are crucial regulators of a vast number of cellular processes, including cell cycle progression, and their inappropriate activity is a hallmark of cancer. sigmaaldrich.commdpi.com The ability of small molecules to selectively inhibit these enzymes is a validated and effective strategy in cancer therapy. nih.gov Nortopsentin analogues have emerged as potent inhibitors of a particular class of protein kinases known as cyclin-dependent kinases (CDKs). nih.gov

The kinase inhibition profile of nortopsentin analogues is central to their mechanism of action. By targeting specific CDKs, these compounds can directly interfere with the machinery that drives the cell cycle, leading to the observed arrest in proliferation. nih.gov The structural similarity between the ATP-binding sites of different CDKs presents a challenge for developing highly selective inhibitors. nih.gov However, various nortopsentin derivatives have shown distinct patterns of CDK inhibition, which correlate with their cellular effects. researchgate.netmdpi.com

A significant number of nortopsentin analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1). nih.govsemanticscholar.org CDK1, complexed with its cyclin B partner, is a master regulator of the G2/M transition and entry into mitosis. mdpi.com Inhibition of CDK1 activity prevents cells from proceeding through this checkpoint, leading to an accumulation of cells in the G2/M phase, a phenomenon frequently observed with these compounds. mdpi.comnih.govnih.gov

Several studies have documented the direct enzymatic inhibition of CDK1 by nortopsentin derivatives. Thiazole-containing analogues, in particular, have shown marked inhibitory activity. nih.govmdpi.com For example, an indolyl-thiazolyl-7-azaindole derivative (2n) was found to inhibit CDK1 with an IC₅₀ value of 1.14 µM, comparable to well-known CDK1 inhibitors like roscovitine. mdpi.com Other analogues in which the imidazole core was replaced with 1,3,4-oxadiazole or 1,3,4-thiadiazole also demonstrated CDK1 inhibition, confirming this as a key molecular target. mdpi.com This inhibition of CDK1 is a primary driver of the G2/M cell cycle arrest and subsequent anti-proliferative effects seen in various cancer cell lines treated with these compounds. mdpi.comresearchgate.netnih.gov

Cyclin-Dependent Kinase 2 (CDK2) is another critical regulator of the cell cycle, primarily involved in the G1 to S phase transition when complexed with cyclin E. researchgate.netresearchgate.net Overexpression of CDK2 is common in many cancers, making it an attractive therapeutic target. mdpi.com Some nortopsentin analogues have been shown to affect CDK2, contributing to their ability to halt cell proliferation in the G1 phase. researchgate.net

One study on a series of pyridine nortopsentin analogues identified a specific compound, 4i, that significantly suppresses the gene expression of CDK2 in colorectal carcinoma cells. researchgate.net This downregulation of CDK2, along with CDK4 and CDK6, explains the compound's ability to induce G1 phase arrest. researchgate.net While direct enzymatic inhibition data for this compound against CDK2 is sparse, the effects of its analogues on CDK2 expression highlight a key mechanism for their antiproliferative action. researchgate.netdntb.gov.ua The structural similarity between CDK1 and CDK2 is high, suggesting that inhibitors targeting one may affect the other. nih.gov

Cyclin-Dependent Kinase 4 (CDK4), along with CDK6, partners with D-type cyclins to initiate the G1 phase of the cell cycle. nih.govfrontiersin.org The CDK4/cyclin D complex phosphorylates the retinoblastoma (Rb) protein, a crucial step that allows the cell to pass the restriction point and commit to another round of division. frontiersin.org Overactivity of the CDK4/6-Rb pathway is a frequent event in cancer, making selective CDK4/6 inhibitors a successful class of anticancer drugs. nih.govfrontiersin.org

Research into nortopsentin analogues has shown that they can also target this pathway. The pyridine nortopsentin analogue 4i, which induces G1 arrest, was found to significantly suppress the gene expression of CDK4 in colorectal cancer cells. researchgate.net This reduction in CDK4 levels disrupts the G1/S transition machinery, thereby inhibiting cancer cell growth. researchgate.netdntb.gov.ua This finding positions nortopsentin derivatives as potential scaffolds for the development of inhibitors that can modulate the CDK4 pathway.

Similar to CDK4, Cyclin-Dependent Kinase 6 (CDK6) is a key initiator of the G1 to S phase transition. biorxiv.org Both CDK4 and CDK6 are often targeted together in cancer therapy. frontiersin.org Evidence suggests that nortopsentin analogues can also interfere with CDK6 activity.

Specifically, the pyridine nortopsentin analogue 4i not only downregulates the gene expression of CDK6 but also directly suppresses its enzymatic activity. researchgate.net Molecular docking studies further support this, showing a favorable binding mode of the analogue within the CDK6 active site. researchgate.net The ability to inhibit CDK6, in conjunction with CDK2 and CDK4, provides a multi-pronged attack on the G1 progression machinery, leading to a robust cell cycle arrest and potent antitumor activity. researchgate.netdntb.gov.ua

Table 2: Kinase Inhibition Profile of Selected Nortopsentin Analogues

Target KinaseAnalogue Type/NameReported InhibitionMechanism
CDK1Indolyl-thiazolyl-azaindole (2n)IC₅₀ = 1.14 µMDirect Enzymatic Inhibition
CDK11,3,4-Oxadiazole derivative (3b)Demonstrated InhibitionReduced Expression/Activity
CDK2Pyridine derivative (4i)Significant SuppressionDownregulation of Gene Expression
CDK4Pyridine derivative (4i)Significant SuppressionDownregulation of Gene Expression
CDK6Pyridine derivative (4i)Significant SuppressionDownregulation of Gene Expression & Enzymatic Activity
Fms-like Tyrosine Kinase-3 (FLT3) Inhibition (for related compounds)

Interaction with the Tubulin/Microtubule System

Analogues of this compound have been investigated for their ability to interfere with the tubulin/microtubule system, a well-established target for anticancer drugs. nih.govmdpi.com Microtubules are dynamic polymers of α- and β-tubulin, essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.govmdpi.com Synthetic derivatives of Nortopsentin have been shown to inhibit tubulin polymerization, leading to a G2/M phase cell cycle arrest and the disruption of the microtubule network. nih.govmdpi.com

Molecular docking studies suggest that these Nortopsentin analogues bind to the colchicine-binding site on β-tubulin. nih.govmdpi.commdpi.com This binding pocket is a hydrophobic region at the interface of the α/β-tubulin dimer. nih.govexplorationpub.com The interaction of these compounds within the colchicine (B1669291) site is stabilized by hydrophobic interactions and, in some cases, hydrogen bonds with key amino acid residues. For example, the presence of a bromo atom on an indole (B1671886) ring and a hydrogen bond with Lys254 have been suggested to contribute to the potent activity of certain analogues. nih.govmdpi.com The ability of these compounds to inhibit tubulin polymerization has been confirmed in both optical density and fluorescence-based assays. acs.org

Table 1: Tubulin Polymerization Inhibition by Nortopsentin Analogues This table is interactive. You can sort and filter the data.

Compound Class Specific Analogue Target Cell Line IC₅₀ (µM) Reference
Bis-indolyl-thiazole Analogue 16e MDA-MB-231 12.17 mdpi.com
Bis-indolyl-thiazole Analogue 16h MDA-MB-231 10.23 mdpi.com
Bis-indolyl-pyrazine Analogue 22d Various 1.13-9.53 mdpi.com
Nortopsentin Analogue Analogue 28s and 29x Four human cancer cells Not specified mdpi.com
Nortopsentin Analogue Analogue 5m Four cancer cells 0.11-1.4 mdpi.com
Indole-3-glyoxylamide Analogue 32 Not specified Not specified acs.org
Indole-3-glyoxylamide Analogue 51 Not specified Not specified acs.org
Indole-3-glyoxylamide Analogue 57 Not specified Not specified acs.org

Enzymatic Targets in Bacterial Systems

Molecular docking studies have been employed to investigate the potential of Nortopsentin analogues as inhibitors of essential bacterial enzymes, suggesting a basis for their observed antimicrobial activity. nih.govresearchgate.net

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication in bacteria. mdpi.comnih.gov This enzyme is a validated antibacterial target. The GyrB subunit contains the ATPase activity that powers the enzyme's function. nih.govnih.gov Molecular docking studies on a series of bis(indolyl)pyridine analogues of Nortopsentin have investigated their binding to the ATP-binding site of the GyrB subunit (PDB ID: 6F86). nih.govmdpi.com These computational analyses predict favorable binding energies for several analogues, suggesting they could act as inhibitors. For instance, compounds 7c and 7d were identified as having strong theoretical binding affinities to DNA gyrase B. nih.govresearchgate.net The binding is proposed to involve interactions with key residues such as Asp73 and Gly77. nih.govmdpi.com

DNA topoisomerase IV is another type II topoisomerase in bacteria, essential for decatenating (unlinking) daughter chromosomes after replication. mdpi.com It is composed of ParC and ParE subunits. The ParE subunit is homologous to GyrB and also possesses ATPase activity. mdpi.com Inhibition of the ParE subunit (also known as Topoisomerase IV subunit B) is a viable antibacterial strategy. researchgate.net Molecular docking simulations of Nortopsentin analogues against the DNA topoisomerase IV subunit B (PDB ID: 4HZ5) have been performed. nih.gov These studies indicate that bis-indole derivatives, specifically compounds 7c and 7d, are theoretically effective inhibitors, showing lower (more favorable) binding energies compared to the native ligand in the simulation. nih.govresearchgate.net

Thymidylate kinase (TMK) is a crucial enzyme in the bacterial DNA synthesis pathway, catalyzing the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). imrpress.com Its inhibition blocks the production of a necessary precursor for DNA replication, leading to bacterial cell death. researchgate.net The enzyme is considered an attractive target for novel antibacterial agents. imrpress.com Molecular docking studies have explored the interaction of Nortopsentin analogues with the active site of thymidylate kinase (PDB ID: 4QGG). nih.gov The results showed that several of the tested bis(indolyl)pyridine analogues had favorable binding interactions and energies, comparable to or better than the native ligand in the computational model. nih.gov Compound 7d, for example, exhibited the best theoretical binding energy in one such study. nih.gov

Table 2: Predicted Binding Energies of Nortopsentin Analogues with Bacterial Enzyme Targets This table is interactive. You can sort and filter the data.

Enzyme Target PDB ID Analogue Predicted Binding Energy (kcal/mol) Reference
DNA Gyrase B 6F86 7c Not specified, but identified as a top inhibitor nih.govresearchgate.net
DNA Gyrase B 6F86 7d Not specified, but identified as a top inhibitor nih.govresearchgate.net
DNA Topoisomerase IV Subunit B 4HZ5 7c Not specified, but identified as a top inhibitor nih.govresearchgate.net
DNA Topoisomerase IV Subunit B 4HZ5 7d Not specified, but identified as a top inhibitor nih.govresearchgate.net
Thymidylate Kinase 4QGG 7d -25.36 nih.gov
Thymidylate Kinase 4QGG Native Ligand -24.34 nih.gov
DNA Topoisomerase IV Subunit B Inhibition

Phospholipase A2 Inactivation (for Topsentin (B55745), related anti-inflammatory mechanism)

A significant anti-inflammatory mechanism associated with compounds structurally related to this compound, such as Topsentin, involves the inactivation of Phospholipase A2 (PLA2). nih.govgoogle.com PLA2 is a critical enzyme that, through the hydrolysis of membrane phospholipids, initiates the production of pro-inflammatory mediators like arachidonic acid and lysophospholipids. nih.gov The inhibition of PLA2 is, therefore, an effective strategy for controlling inflammatory responses. nih.gov

Studies have demonstrated that bis-indole alkaloids, including the nortopsentins and topsentins, possess potent anti-inflammatory properties. nih.govunipa.it The mechanism of action for these compounds appears to be a direct consequence of their ability to inactivate PLA2. google.com In comparative studies, Topsentin has shown a significant capacity to inactivate bee venom PLA2, with an IC50 value of 0.5 µM, which is notably more potent than anti-inflammatory drugs like hydrocortisone (B1673445) and indomethacin (B1671933) (>1 mM). mdpi.com At a concentration of 1 µM, Topsentin achieved a 67% inactivation of bee venom PLA2. mdpi.com This inactivation of a key enzyme in the inflammatory cascade underscores the anti-inflammatory potential of this class of compounds. google.comnih.gov

Table 1: Percentage of Bee Venom Phospholipase A2 Inactivation by Bis-indolyl Compounds at 1 µM. mdpi.com
Compound% PLA2 Inactivation
Topsentin67%
Bromotopsentin56%
Dragmacidin49%
Nortopsentin A47%
Nortopsentin C42%

Interference with Viral Assembly Processes (e.g., TMV-CP binding)

Nortopsentin alkaloids have been identified as potent antiviral agents, particularly against the Tobacco Mosaic Virus (TMV). nih.gov Their mechanism of action involves the disruption of crucial viral processes, most notably the inhibition of viral particle assembly. nih.govmdpi.com The TMV particle is a rod-like structure composed of a single RNA strand helically encased by thousands of identical coat protein (CP) subunits. nsf.gov The proper assembly of these CP subunits is essential for viral integrity and infectivity. mdpi.com

Research has shown that nortopsentin alkaloids can confer anti-TMV activity by directly interfering with this assembly process. nih.gov Specifically, certain nortopsentin analogues have been found to bind to the TMV coat protein (TMV-CP). mdpi.comfrontiersin.org This binding interaction is believed to hinder the formation of the 20S protein disk, a key intermediate structure in the assembly of the virus, thereby preventing the successful construction of new TMV particles. mdpi.commdpi.com By targeting the TMV-CP and disrupting the self-assembly of the virus, nortopsentins effectively inhibit viral replication and propagation. nih.govmdpi.comfrontiersin.org

Modulation of Gene Expression (e.g., downregulation of CDK expression)

A key aspect of the anticancer activity of nortopsentin analogues is their ability to modulate the expression of genes that are critical for cell cycle control. researchgate.netdntb.gov.uanih.gov The cell cycle is a tightly regulated process driven by cyclin-dependent kinases (CDKs) and their associated cyclins. unipa.it Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive therapeutic targets. unipa.it

Studies on nortopsentin analogues have demonstrated their capacity to induce cell cycle arrest, particularly at the G1 phase. researchgate.net This effect is achieved through the downregulation of the expression of key G1-phase-regulating genes. researchgate.net Specifically, treatment of colorectal carcinoma cells with a pyridine nortopsentin analog resulted in a significant suppression of the gene expression for CDK2, CDK4, and CDK6. researchgate.netdntb.gov.ua These three kinases are instrumental in controlling the transition from the G1 to the S phase of the cell cycle. researchgate.netunipa.it By downregulating the expression of these critical CDKs, nortopsentin analogues can effectively halt cell cycle progression and inhibit tumor cell proliferation. researchgate.netdntb.gov.ua

Table 2: Effect of a Nortopsentin Analog on the Expression of G1 Phase-Regulating CDK Genes in Colorectal Carcinoma Cells. researchgate.net
GeneEffectAssociated Cell Cycle Phase
CDK2DownregulationG1/S Transition
CDK4DownregulationG1/S Transition
CDK6DownregulationG1/S Transition

Potential Modulation of RON/hENT1 in Related Studies

Recent investigations into nortopsentin analogues have uncovered their potential to modulate key proteins involved in cancer progression and chemoresistance, specifically the Recepteur d'Origine Nantais (RON) receptor tyrosine kinase and the human Equilibrative Nucleoside Transporter 1 (hENT1). researchgate.netresearchgate.netresearchgate.net The RON receptor, when overexpressed or activated, can promote oncogenesis and is often associated with poorer patient outcomes. nih.govsemanticscholar.org hENT1 is the primary transporter responsible for the cellular uptake of the chemotherapeutic drug gemcitabine (B846), and its low expression is linked to drug resistance, particularly in pancreatic ductal adenocarcinoma (PDAC). researchgate.netnih.gov

In studies using PDAC cell lines, certain indole derivatives, considered nortopsentin analogues, have demonstrated the ability to modulate the splicing of RON, resulting in a shift in the RON/ΔRON ratio. researchgate.netresearchgate.netoaepublish.com This modulation was associated with the compounds' anti-migratory abilities. researchgate.netoaepublish.com Furthermore, these analogues were found to significantly increase the mRNA expression of hENT1. researchgate.netnih.govoaepublish.com This upregulation of hENT1 is a crucial finding, as it suggests a mechanism for reversing gemcitabine chemoresistance. researchgate.netnih.gov By potentiating sensitivity to standard chemotherapy, these nortopsentin-related compounds present a promising avenue for developing effective combination therapies against chemoresistant cancers like PDAC. researchgate.netoaepublish.com

Comprehensive Evaluation of Heterocyclic Spacer Modifications on Activity Profile

The central imidazole ring of nortopsentin has been a key target for modification. Replacing it with a variety of other five- and six-membered heterocycles has led to the discovery of analogues with diverse and often enhanced activity profiles.

Structure Activity Relationship Sar Studies and Rational Design of Nortopsentin B Analogues

1 Comparison of Thiazole (B1198619), Pyrazole (B372694), Thiophene (B33073), Furan (B31954), Isoxazole (B147169), Pyrrole (B145914), Thiadiazole, Oxadiazole, Pyrazine (B50134), Triazinone, and Pyridine (B92270) Spacers

A wide array of heterocyclic spacers has been investigated, with many yielding analogues that exhibit antiproliferative activity in the low micromolar to sub-micromolar range. mdpi.comnih.govnih.govmdpi.commdpi.commdpi.comresearchgate.net

Thiazole: This spacer has been extensively studied, consistently producing analogues with potent antiproliferative activity. nih.govnih.govmdpi.comup.edu.mx Many thiazole-containing analogues have shown GI50 values from the micro- to nanomolar level and often act as pro-apoptotic agents. up.edu.mx

Oxadiazole: Both 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) cores have been used to create highly potent analogues. mdpi.comnih.govmdpi.com As mentioned, a bromo-substituted 1,3,4-oxadiazole (15b ) showed nanomolar cytotoxicity. mdpi.com 1,2,4-oxadiazole analogues also displayed IC50 values in the micromolar and submicromolar range against various human tumor cells. nih.govnih.gov

Pyrrole: Replacing the imidazole (B134444) with a pyrrole ring has resulted in active compounds. mdpi.comnih.gov For instance, 2,5-bis(3′-indolyl)pyrrole derivatives 1a and 1b showed mean IC50 values of 1.54 μM and 0.67 μM, respectively, against a panel of 42 human tumor cell lines. nih.gov

Thiophene, Pyrazole, Furan, Isoxazole, Thiadiazole: These five-membered heterocyclic spacers have all been incorporated into the nortopsentin scaffold, leading to analogues with significant antiproliferative activity, often reaching GI50 values at the sub-micromolar level. mdpi.comnih.govnih.govmdpi.commdpi.commdpi.com

Pyridine, Pyrazine, Triazinone: While more commonly associated with the related dragmacidin alkaloids, these six-membered rings have also been used as spacers for bis-indolyl compounds, resulting in analogues with strong inhibitory activity against a wide range of human tumor cell lines. mdpi.comnih.govnih.gov

The choice of the heterocyclic spacer profoundly impacts the biological activity, likely by altering the geometry, electronic properties, and hydrogen bonding capacity of the molecule, which in turn affects its interaction with biological targets.

Table 3: Activity of Nortopsentin Analogues with Various Heterocyclic Spacers

Heterocyclic Spacer Key Findings Representative Activity Citation
Thiazole Potent, pro-apoptotic agents GI₅₀ in micro- to nanomolar range up.edu.mx
1,3,4-Oxadiazole Bromo-substitution is key IC₅₀ = 20 nM (Compound 15b) mdpi.com
1,2,4-Oxadiazole Micromolar to submicromolar activity IC₅₀ = 1.93 µM (Compound 1k) mdpi.comnih.gov
Pyrrole Broad antitumor activity Mean IC₅₀ = 0.67 µM (Compound 1b) nih.gov
Thiophene Submicromolar activity reported GI₅₀ values at submicromolar level mdpi.comnih.govmdpi.com
Pyrazole Submicromolar activity reported GI₅₀ values at submicromolar level mdpi.comnih.govmdpi.com

| Pyridine | Strong inhibitory activity | Antiproliferative activity in 5–15 μM range | mdpi.comnih.gov |

Investigation of Modifications to the Indole (B1671886) Moieties and Their Biological Consequences

Replacing one or both of the indole rings with bioisosteric azaindole systems has been a particularly fruitful strategy for developing novel nortopsentin analogues with potent and, in some cases, unique mechanisms of action.

Impact of Azaindole Substitutions (e.g., 7-azaindole (B17877), 6-azaindole (B1212597), 5-azaindole)

The introduction of a nitrogen atom into the indole's benzene (B151609) ring alters the molecule's electronic distribution and hydrogen bonding capabilities, leading to significant changes in biological activity.

7-Azaindole (1H-pyrrolo[2,3-b]pyridine): This has been the most widely and successfully explored azaindole substitution. nih.gov Analogues incorporating a 7-azaindole moiety, particularly in combination with a thiazole spacer, consistently show potent antiproliferative activity against a broad range of cancer cell lines, including challenging models like diffuse malignant peritoneal mesothelioma (DMPM). acs.orgnih.govmdpi.com These compounds often act as CDK1 inhibitors, and one derivative was shown to be effective in reducing DMPM in a mouse model at well-tolerated doses. nih.govmdpi.com

6-Azaindole (1H-pyrrolo[2,3-c]pyridine): The replacement of an indole with a 6-azaindole unit has also yielded cytotoxic compounds. mdpi.commdpi.comnih.gov Interestingly, one such derivative demonstrated a dose-dependent dual mechanism of action, inducing autophagic death at lower concentrations and apoptosis at higher concentrations. mdpi.comnih.gov

5-Azaindole (B1197152) (1H-pyrrolo[3,2-b]pyridine): Analogues containing a 5-azaindole ring have also been synthesized and evaluated. mdpi.com A series of thiazole analogues with a 5-azaindole moiety proved to be particularly cytotoxic against leukemia and breast cancer cell lines, with GI50 values in the submicromolar to micromolar range. mdpi.com

These findings underscore that the position of the nitrogen atom within the azaindole ring is crucial for determining the potency and the specific biological response, providing a powerful tool for fine-tuning the pharmacological profile of nortopsentin analogues.

Table 4: Biological Activity of Azaindole-Substituted Nortopsentin Analogues

Azaindole Isomer Key Biological Effect Example Activity Citation
7-Azaindole Potent antiproliferative, CDK1 inhibition, in vivo efficacy GI₅₀ values from low micromolar to nanomolar nih.gov
6-Azaindole Cytotoxic, dual mechanism (autophagy/apoptosis) GI₅₀ values of 0.93–4.70 µM (Compound 6a) mdpi.com

| 5-Azaindole | Cytotoxic against specific cancer types | GI₅₀ in 0.24–2.16 µM range on select subpanels | mdpi.com |

Effects of Replacement with Naphthyl or Phenyl Portions

The replacement of the indole rings in nortopsentin structures with other aryl moieties, such as phenyl or naphthyl groups, has been a key strategy in structure-activity relationship (SAR) studies. mdpi.comresearchgate.netresearchgate.net These modifications aim to explore the impact of aromatic surface area and electronic properties on the biological activity of the compounds. mdpi.com

Research into nortopsentin analogues has involved the substitution of one of the indole units with a naphthyl group. mdpi.comnih.gov A series of 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles and their corresponding 7-azaindole counterparts were synthesized to investigate the contribution of this larger aromatic system to antiproliferative activity. mdpi.com These compounds were evaluated for their cytotoxic effects against several human tumor cell lines. nih.gov For instance, certain naphthyl-containing analogues demonstrated notable antiproliferative activity against the MCF-7 breast cancer cell line, with GI50 values in the micromolar range. mdpi.comnih.gov These findings suggest that the naphthyl moiety is well-tolerated and can confer potent cytotoxic properties. mdpi.com The investigation showed that these specific derivatives act as pro-apoptotic agents, inducing cell cycle perturbations without causing necrotic effects. mdpi.comnih.gov

Similarly, the replacement of an indole ring with a phenyl group has been explored. mdpi.com In one series of thiazole analogues, one indole ring was substituted by a phenyl group while the second indole was replaced by a 7-azaindole moiety. mdpi.com Several of these derivatives showed significant activity across a panel of cancer cell lines, with GI50 values reaching into the sub-micromolar and even nanomolar range for certain cell lines. mdpi.com The structural modification involving the replacement of indolyl rings with substituted phenyl rings is a recurring strategy in the development of nortopsentin analogues. researchgate.netresearchgate.net

The data below summarizes the antiproliferative activity of selected nortopsentin analogues featuring naphthyl or phenyl replacements.

Table 1: Antiproliferative Activity of Selected Naphthyl and Phenyl Analogues of Nortopsentin GI50 (μM) represents the concentration required to inhibit cell growth by 50%.

Compound ID Core Structure R1 Group R2 Group Cell Line GI50 (μM) Reference
4a Indole-Thiazole Naphthalen-2-yl H MCF-7 >10 mdpi.comnih.gov
4b Indole-Thiazole Naphthalen-2-yl 5-Br MCF-7 4.8 mdpi.comnih.gov
4c Indole-Thiazole Naphthalen-2-yl 5-Cl MCF-7 6.3 mdpi.comnih.gov
5a 7-Azaindole-Thiazole Naphthalen-2-yl H MCF-7 4.3 mdpi.comnih.gov
7b 7-Azaindole-Thiazole Phenyl 5-Br NCI-H460 (Lung) 0.82 mdpi.com
7b 7-Azaindole-Thiazole Phenyl 5-Br MCF-7 (Breast) 0.69 mdpi.com
7d 7-Azaindole-Thiazole Phenyl 5-NO2 NCI-H460 (Lung) 0.44 mdpi.com

| 7d | 7-Azaindole-Thiazole | Phenyl | 5-NO2 | MCF-7 (Breast) | 0.41 | mdpi.com |

Derivatization Strategies for Enhanced Potency, Selectivity, and Broader Biological Scope

A multitude of derivatization strategies have been employed to improve the therapeutic profile of nortopsentin analogues, focusing on enhancing potency, refining selectivity, and expanding their range of biological activities. nih.govnih.gov These modifications target the three main components of the nortopsentin scaffold: the two indole rings and the central heterocyclic core. researchgate.netnih.gov

One of the most common strategies involves the replacement of the central imidazole ring with other five- or six-membered heterocycles. researchgate.netresearchgate.net This has led to the synthesis of analogues containing thiazole, thiophene, pyrazole, furan, isoxazole, oxadiazole, and pyridine rings. researchgate.netresearchgate.net Many of these derivatives have demonstrated significant antiproliferative activity, often with GI50 values in the low micromolar or sub-micromolar range. researchgate.net For example, thiazole-containing analogues have shown potent cytotoxicity and the ability to inhibit Cyclin-Dependent Kinase 1 (CDK1), leading to cell cycle arrest at the G2/M phase. researchgate.net

Another major avenue of derivatization is the modification of the indole moieties. nih.gov This includes:

Substitution on the indole ring: Introducing substituents such as halogens (e.g., bromine) has been shown to be crucial for potent cytotoxicity. mdpi.commdpi.com For example, a bromo-substituted 1,3,4-oxadiazole analogue was identified as a highly active compound, with IC50 values in the nanomolar range against prostate and cervical cancer cell lines. mdpi.com

N-Alkylation: The methylation of the indole nitrogen has been reported to significantly increase cytotoxic activity against certain cell lines compared to the parent compounds. nih.govnih.gov Tri- and tetramethylated derivatives of Nortopsentin B, for instance, showed a marked improvement in cytotoxicity against P388 cells. nih.gov N-alkylation can also influence the selectivity of the compound towards specific cancer types. mdpi.com

Bioisosteric Replacement: Replacing the indole rings with bioisosteres like azaindoles (e.g., pyrrolo[2,3-b]pyridines, pyrrolo[3,2-b]pyridines) is another fruitful strategy. researchgate.netresearchgate.net This approach aims to modulate the compound's properties, such as hydrogen bonding capacity and solubility, which can lead to improved biological activity. researchgate.net Several indolyl-azaindolyl thiazoles have exhibited high potency, particularly against malignant peritoneal mesothelioma cell lines, by acting as CDK1 inhibitors. researchgate.net

These rational design and derivatization efforts are essential for optimizing lead compounds, aiming to improve their pharmacokinetic properties, solubility, and stability, which are critical for the development of effective therapeutic agents. nih.gov

Table 2: Impact of Derivatization on the Biological Activity of Nortopsentin Analogues IC50/GI50 (μM) represents the concentration required for 50% inhibition of growth or activity.

Parent Compound Derivatization Strategy Resulting Analogue Class Key Finding Reference
This compound N-Methylation Tri- & Tetramethylated derivatives Remarkable improvement in cytotoxicity against P388 murine leukemia cells (IC50 from 1.7µM to 0.9-0.34µM). nih.gov
Bis-indolyl-imidazole Indole Ring Substitution 2,4-bis(5-bromo-indolyl)thiazole Dibrominated compound showed effective cytotoxicity against MCF-7 breast cancer cells (GI50 = 0.888 µM). mdpi.com
Bis-indolyl-imidazole Central Ring Replacement Bis-indolyl-pyrazoles Chloro-substituted pyrazole analogue was more active than the unsubstituted version against a panel of human cell lines. mdpi.com
Nortopsentin Analogue Indole Ring Replacement Indolyl-azaindole-thiazoles Active against mesothelioma models; act as CDK1 inhibitors. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Nortopsentin B Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how nortopsentin B and its analogues interact with their biological targets at a molecular level.

Prediction of Binding Modes with Identified Target Enzymes (e.g., DNA Gyrase B, Tubulin)

Molecular docking studies have been instrumental in elucidating the binding modes of nortopsentin analogues with key enzymatic targets, primarily DNA gyrase B and tubulin.

For DNA gyrase B , an essential bacterial enzyme involved in DNA replication, docking studies have revealed that nortopsentin analogues can fit into the ATP-binding pocket. For instance, a study on bis(indolyl)pyridine analogues of nortopsentin identified specific compounds with favorable binding energies. One analogue, compound 7c, exhibited a strong binding energy of -22.31 kcal/mol, which is comparable to the native ligand's binding energy of -22.84 kcal/mol. nih.gov This suggests that nortopsentin derivatives can effectively compete with ATP for binding to the enzyme. mdpi.commdpi.com Another study on different heterocyclic analogues also pointed towards the potential of these compounds to inhibit DNA gyrase. mdpi.com The binding is often stabilized by interactions with key amino acid residues within the active site. nih.govinnovareacademics.insciencebiology.org

In the context of tubulin , a key protein in microtubule formation and a validated target for anticancer drugs, nortopsentin derivatives have been investigated as potential inhibitors that bind to the colchicine (B1669291) binding site. mdpi.comnih.govnih.gov Docking studies have shown that these compounds can indeed occupy this site, thereby inhibiting tubulin polymerization. nih.govresearchgate.net For example, a series of α-cyano bis(indolyl)chalcones, which are structurally related to nortopsentin, were docked into the colchicine binding site of tubulin (PDB code: 1SA0). One potent compound, 21j, displayed a binding energy of -7.7 kcal/mol. rsc.org Similarly, other nortopsentin-inspired compounds have been shown to bind effectively in this pocket, with some derivatives achieving IC50 values in the sub-micromolar range for tubulin polymerization inhibition. researchgate.net These computational predictions are consistent with experimental data showing that these compounds can arrest the cell cycle in the G2/M phase, a characteristic feature of tubulin inhibitors. mdpi.comresearchgate.net

Table 1: Predicted Binding Affinities of Nortopsentin Analogues with Target Enzymes
Analogue/DerivativeTarget EnzymePDB CodePredicted Binding Energy (kcal/mol)Key Interacting Residues
Bis(indolyl)pyridine (Cpd 7c)DNA Gyrase B6F86-22.31Arg76
Bis(indolyl)pyridine (Cpd 7d)DNA Topoisomerase IV4HZ5-26.53Ser56, His118
α-Cyano bis(indolyl)chalcone (Cpd 21j)β-Tubulin1SA0-7.7Cys241, Leu255, Ala250, Ala316, Lys352, Ala354
DAMA-Colchicine (Control)β-Tubulin1SA0-10.70Cys239, Lys350

Characterization of Specific Ligand-Receptor Interactions (e.g., hydrogen bonding, π–π stacking)

The stability of the ligand-receptor complex is determined by a variety of non-covalent interactions. Molecular docking simulations provide detailed information about these interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking.

For tubulin , the interactions within the colchicine binding site are multifaceted. The indole (B1671886) moieties of nortopsentin-like compounds are well-suited for hydrophobic interactions with residues such as Leucine 248 (Leu248), Leucine 255 (Leu255), and Alanine 316 (Ala316). rsc.org Hydrogen bonds are also crucial for anchoring the ligand in the pocket; for instance, compound 21j forms hydrogen bonds with the backbone of Cysteine 241 (Cys241) and Leucine 255 (Leu255). rsc.org The presence of bromo- and methoxy-substituents on the indole rings of some analogues has been shown to form specific hydrogen bonds, such as with Lysine 254 (Lys254), which can enhance binding affinity. mdpi.com The planar aromatic systems of the indole rings also facilitate favorable π–π stacking interactions with aromatic residues in the binding site, further stabilizing the complex. wikipedia.org

Table 2: Specific Molecular Interactions of Nortopsentin Analogues
AnalogueTarget EnzymeInteraction TypeInteracting Residue/Component
Bis(indolyl)pyridine (Cpd 7c)DNA Gyrase BHydrogen Bond (Acceptor)Arg76
π-CationArg79
α-Cyano bis(indolyl)chalcone (Cpd 21j)β-TubulinHydrogen BondCys241, Leu255
Hydrophobic InteractionAla250, Ala316, Leu248, Lys352, Ala354

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic and structural properties of molecules like this compound. irjweb.com These methods can calculate various molecular descriptors that correlate with chemical reactivity and stability. arabjchem.orgscielo.org.mxscirp.orgphyschemres.org

Analysis of Electronic Properties (e.g., HOMO/LUMO energies, energy gap, molecular softness)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

Table 3: Calculated Electronic Properties of a Nortopsentin Analogue (4i)
ParameterCalculated ValueImplication
EHOMONegative ValueIndicates a stable molecule
ELUMONegative ValueIndicates a stable molecule
Energy Gap (ΔE)SmallHigh chemical reactivity, "soft molecule"

Conformational Analysis and Geometric Optimization of Analogues

Conformational analysis is used to determine the stable three-dimensional arrangements of a molecule. By calculating the potential energy for different conformations, the most stable, low-energy structure can be identified. This optimized geometry is crucial for accurate molecular docking studies and for understanding structure-activity relationships.

For nortopsentin analogues, quantum chemical methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are employed to perform geometric optimization. scielo.org.mxplos.org This process refines the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting optimized structure provides a more realistic representation of the molecule for subsequent computational analyses, such as docking into a protein's active site or for pharmacophore modeling. This ensures that the predicted interactions are based on a physically plausible molecular shape.

In Silico Prediction of Potential Pharmacological Profiles to Guide Analogue Design

In the field of medicinal chemistry, the journey from a natural product to a therapeutic agent is often long and complex. Computational chemistry and molecular modeling have become indispensable tools for accelerating this process. For marine alkaloids like this compound, these in silico techniques provide a powerful means to predict potential pharmacological activities, understand mechanisms of action, and rationally design novel analogues with improved potency and selectivity. By simulating interactions between a molecule and a biological target at the atomic level, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby saving significant time and resources. ijritcc.org

The core principle of in silico profiling is to use the three-dimensional structure of a compound to forecast its biological properties. ijritcc.org This involves a range of computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling. ijritcc.orgslideshare.net These approaches allow scientists to screen vast virtual libraries of compounds against specific protein targets, predict their binding affinities, and identify the key structural features responsible for their activity. nih.gov

Molecular Docking to Elucidate and Predict Biological Targets

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. ijritcc.orgnih.gov This method was instrumental in exploring the potential antibacterial and anticancer mechanisms of nortopsentin analogues.

In one study, researchers synthesized a series of bis(indolyl)pyridine analogues of nortopsentin and evaluated their ability to inhibit biofilm formation in bacteria like Staphylococcus aureus and Escherichia coli. nih.gov To understand the molecular basis of this activity, molecular docking studies were performed against three crucial bacterial enzymes: thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B. nih.govnih.gov The results showed that the most active compounds, particularly derivatives 7c and 7d , exhibited strong binding affinities for these targets, suggesting that their antibiofilm properties arise from the inhibition of these enzymes. nih.govnih.gov The predicted binding energies provided a theoretical rationale for the observed biological activity.

CompoundTarget EnzymeBinding Energy (kcal/mol)Predicted Activity
7c Thymidylate Kinase-10.3Inhibitor
7c DNA Gyrase B-10.5Inhibitor
7c DNA Topoisomerase IV-10.1Inhibitor
7d Thymidylate Kinase-10.2Inhibitor
7d DNA Gyrase B-10.4Inhibitor
7d DNA Topoisomerase IV-10.3Inhibitor
This table presents the predicted binding energies of two nortopsentin analogues against key bacterial enzymes, as determined by molecular docking studies. These in silico results helped to explain their observed antibiofilm activity. nih.govnih.gov

Similarly, to investigate the anticancer potential of nortopsentin analogues, docking studies were used to evaluate their interaction with tubulin, a key protein involved in cell division. mdpi.com The computational analysis showed that certain analogues could effectively bind to the colchicine-binding site of tubulin, thereby inhibiting mitotic spindle formation and disrupting tubulin polymerization, a well-established mechanism for anticancer agents. mdpi.com

Guiding Analogue Design through Structure-Activity Relationship (SAR) Studies

In silico predictions are crucial for establishing Structure-Activity Relationships (SAR), which describe how modifications to a chemical structure affect its biological activity. This knowledge directly guides the design of new, more effective analogues. Research on nortopsentins has produced several series of analogues where computational insights have been key.

Thiazole (B1198619) and Oxadiazole Analogues: A series of nortopsentin analogues was developed where the central imidazole (B134444) ring was replaced by a thiazole or a 1,2,4-oxadiazole (B8745197) ring, and one of the indole moieties was replaced by a 5-azaindole (B1197152) or 7-azaindole (B17877). mdpi.comresearchgate.net These modifications were explored to improve physicochemical properties and biological activity. Screening against the National Cancer Institute (NCI) panel of 60 human cancer cell lines revealed that some of these analogues had potent antiproliferative activity, with GI₅₀ values in the submicromolar range against leukemia and breast cancer cell lines. mdpi.com For instance, thiazole analogue 3b was particularly active against the breast cancer subpanel, while oxadiazole analogues 17a and 17b showed high cytotoxicity against colon cancer cells (HCT-116). mdpi.com

Methylated Derivatives: Computational and chemical studies have shown that the addition of methyl groups to the indole nitrogen atoms of this compound can significantly enhance cytotoxicity. mdpi.commdpi.com Tri- and tetramethylated derivatives showed a marked improvement in activity against the P388 murine leukemia cell line compared to the parent compound. mdpi.commdpi.com

Analogue SeriesRepresentative CompoundCancer Cell LineActivity (IC₅₀ or GI₅₀)Reference
Thiazole Analogue3b Breast Cancer Subpanel0.27–2.16 µM mdpi.com
Thiazole Analogue3p Leukemia Subpanel0.35–2.13 µM mdpi.com
1,2,4-Oxadiazole Analogue17a HCT-116 (Colon)1.93 µM mdpi.com
Tetramethylated Derivative- P388 (Leukemia)0.34 µM mdpi.commdpi.com
This table summarizes the enhanced anticancer activity of various nortopsentin analogues designed based on SAR studies. The replacement of key structural motifs led to compounds with improved potency against specific cancer cell lines. mdpi.commdpi.com

Screening for Novel Pharmacological Profiles

Beyond optimizing known activities, computational methods can predict entirely new pharmacological profiles for a given scaffold. By screening a compound like this compound against large databases of protein structures, researchers can identify potential new biological targets. nih.govajol.info

Recent in silico studies have screened a library of alkaloids, including Nortopsentin A and B, against novel cancer-related and immunological protein targets. For example, molecular docking predicted that this compound has a favorable binding affinity for the Pygopus2 (Pygo2) plant homeodomain (PHD), a component of the Wnt signaling pathway implicated in cancer, with a binding energy of -8.8 kcal/mol. researchgate.netscribd.com Another study identified Nortopsentin A as a promising inhibitor of IFIT5, a protein involved in renal cell carcinoma. ajol.info Such predictions open up new avenues for experimental validation and could reposition the nortopsentin scaffold for new therapeutic applications.

CompoundPotential TargetPredicted Binding Affinity (kcal/mol)Associated Disease/ProcessReference
Nortopsentin AIFIT5-11.0Renal Cell Carcinoma ajol.info
This compoundPygopus2 (PHD)-8.8Cancer (Wnt Signaling) researchgate.netscribd.com
This compoundAcetylcholinesterase (AChE)-7.3Antifouling / Neurodegeneration nih.gov
This table showcases the results of in silico screening studies that predict novel biological targets for nortopsentins. These findings suggest potential new therapeutic applications for this class of marine alkaloids. ajol.inforesearchgate.netscribd.comnih.gov

Future Perspectives and Research Trajectories for Nortopsentin B

Advanced Mechanistic Investigations

A deeper understanding of the molecular mechanisms underlying the biological activities of nortopsentin B is crucial for its development as a therapeutic agent. Advanced mechanistic investigations are focused on identifying novel molecular targets and mapping the cellular responses to this compound and its analogues.

While some molecular targets of nortopsentin analogues have been identified, such as cyclin-dependent kinases (CDKs), it is likely that these compounds interact with multiple cellular targets to exert their biological effects. researchgate.netmdpi.comnih.gov Research is ongoing to elucidate these undiscovered molecular targets and the downstream signaling pathways that are modulated by this compound.

One approach to identifying new targets is through chemical proteomics, which uses chemical probes to capture and identify the proteins that interact with a specific compound. Additionally, genetic screens can be used to identify genes that, when mutated, confer resistance or sensitivity to this compound, providing clues about its mechanism of action.

Studies have suggested that some nortopsentin analogues may not directly target DNA, indicating that other cellular components are involved in their antiproliferative activity. mdpi.com For example, some analogues have been shown to induce apoptosis and cell cycle arrest without significant DNA interaction. mdpi.commdpi.com Further investigation into the downstream signaling pathways affected by these compounds, such as those involved in cell cycle regulation and apoptosis, will provide a more complete picture of their mechanism of action.

Omics technologies, such as transcriptomics and proteomics, are powerful tools for mapping the global cellular responses to this compound and its analogues. nih.govscielo.org.mx These technologies allow for the simultaneous measurement of thousands of genes (transcriptomics) or proteins (proteomics) in a cell or tissue, providing a comprehensive overview of the molecular changes that occur in response to drug treatment. nih.govfrontlinegenomics.com

Transcriptomic studies can identify genes that are up- or down-regulated in response to this compound, providing insights into the cellular pathways that are affected by the compound. nih.govnih.gov Similarly, proteomic analyses can identify changes in protein expression and post-translational modifications, revealing the downstream effects of this compound on cellular signaling networks. nih.govwindows.net

The integration of transcriptomic and proteomic data can provide a more holistic understanding of the cellular response to this compound. nih.govmdpi.com For example, a combined analysis of the transcriptome and proteome of cancer cells treated with a nortopsentin analogue could reveal key signaling pathways that are dysregulated by the compound, leading to cell death. nih.gov This information can be used to identify potential biomarkers for predicting drug sensitivity and to develop more effective combination therapies.

The application of spatial multi-omics, which combines molecular profiling with spatial information, is an emerging frontier that could provide even deeper insights into the effects of this compound in a tissue context. frontlinegenomics.comabcam.combiorxiv.org

Elucidation of Undiscovered Molecular Targets and Downstream Signaling Pathways

Advancements in Sustainable and Efficient Synthetic Methodologies

As the demand for complex natural products and their derivatives for extensive biological screening increases, the development of efficient and environmentally conscious synthetic routes becomes paramount.

Traditional chemical syntheses often rely on hazardous solvents and reagents, generating significant waste and posing environmental challenges. jocpr.com The principles of green chemistry aim to mitigate these issues by designing chemical processes that are sustainable, efficient, and eco-friendly. jocpr.comsemanticscholar.org While many classical syntheses for nortopsentins have been established, future research will likely focus on incorporating greener methodologies. mdpi.comrsc.orgrsc.orgacs.org

Key areas for development include:

Use of Greener Solvents: Replacing conventional hazardous organic solvents like dichloromethane (B109758) with safer alternatives such as water, supercritical CO2, or bio-based solvents is a core tenet of green chemistry. jocpr.com For instance, an ethylene (B1197577) glycol-promoted, catalyst-free approach has been shown to be a sustainable method for synthesizing related bis-indole compounds. researchgate.net

Alternative Energy Sources: Employing microwave and ultrasonic radiation can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. semanticscholar.org

Catalysis: The development of environmentally benign catalysts, including heterogeneous catalysts that can be easily recovered and reused, is a crucial aspect of sustainable synthesis. semanticscholar.org

Atom Economy: Synthetic routes will be further optimized to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com

These green chemistry approaches not only address environmental concerns but can also lead to more efficient and cost-effective production of this compound and its analogues, facilitating broader biological investigation. jocpr.com

While studies have indicated that the stereochemistry of this compound may not be critical for some of its initial antifungal activities, the development of analogues with specific therapeutic targets, such as enzymes or receptors, may necessitate stereochemical precision. uq.edu.au The enantioselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. uva.esbeilstein-journals.org

Future research will likely focus on developing catalytic asymmetric methods to produce specific enantiomers of chiral this compound analogues. nih.gov This could involve:

Chiral Catalysts: Using chiral catalysts, such as ruthenium complexes or chiral perhydro-1,3-benzoxazines, to guide the formation of a single desired enantiomer. uva.esbeilstein-journals.orgunipa.it

Asymmetric Michael Additions: Organocatalyzed asymmetric vinylogous Michael additions represent a powerful tool for creating chiral centers with high enantioselectivity. rsc.org

Asymmetric Hydrogenation: The asymmetric reduction of prochiral precursors is a key strategy for introducing chirality into a molecule. beilstein-journals.org

By controlling the three-dimensional structure of this compound analogues, researchers can fine-tune their biological activity, potentially leading to compounds with enhanced potency and selectivity for specific therapeutic targets.

Development of Green Chemistry Approaches for this compound Synthesis

Exploration of New Therapeutic Applications Beyond Current Scope

Originally identified for their cytotoxic and antifungal properties, this compound and its derivatives have since demonstrated a broad spectrum of biological activities, opening up new avenues for therapeutic development. unipa.itnih.govmdpi.com Structural modifications of the parent compound have yielded analogues with potent and diverse bioactivities. unipa.it

Emerging therapeutic applications being explored include:

Antiviral and Insecticidal Agents: Nortopsentin alkaloids have been identified for the first time as having potent antiviral activity against tobacco mosaic virus (TMV) as well as notable insecticidal properties. acs.org

Anti-inflammatory Activity: In vivo assays on animal models have shown that nortopsentins and related bis-indolyl compounds possess potent anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions and neurodegenerative disorders. unipa.itnih.govmdpi.com

Antibiofilm Agents: New thiazole-containing Nortopsentin analogues have been shown to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus without affecting the growth of the bacteria in their planktonic form. nih.gov This anti-virulence approach is a promising strategy to combat antibiotic resistance. nih.govmdpi.comresearchgate.net

Antimalarial and Antibacterial Activity: The diverse biological profile of nortopsentins includes antimalarial properties and antibacterial activity against pathogens such as Bacillus subtilis. nih.govnih.gov

The continued synthesis and screening of novel this compound analogues against a wide array of biological targets will undoubtedly uncover further therapeutic possibilities. rsc.org

Design of Synergistic Combination Strategies for Enhanced Efficacy

A powerful strategy in modern therapeutics, particularly in oncology, is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Several preclinical studies have demonstrated that this compound analogues can act synergistically with established chemotherapeutic agents.

For example, the combination of the Nortopsentin analogue 3f with paclitaxel (B517696) resulted in a synergistic cytotoxic effect in diffuse malignant peritoneal mesothelioma (DMPM) cells, accompanied by an enhanced apoptotic response. researchgate.netacs.org Similarly, a combination of the analogue NORA234 with the CHK1 inhibitor rabusertib was effective in targeting colorectal cancer stem cells. nih.govmdpi.com Another study found that the Nortopsentin analogue 2m produced a synergistic cytotoxic effect when combined with paclitaxel in paclitaxel-treated cells, driven by an increased apoptotic response. nih.gov

These findings provide a strong rationale for designing and testing new combination strategies. Future research will aim to identify optimal drug pairings and schedules to maximize therapeutic benefit across a range of cancers, including leukemia, breast cancer, and pancreatic cancer. nih.govmdpi.comnih.gov

Nortopsentin AnalogueCombination DrugCancer ModelObserved Effect
3f PaclitaxelDiffuse Malignant Peritoneal Mesothelioma (DMPM)Synergistic cytotoxic effect; enhanced apoptosis. acs.org
NORA234 Rabusertib (CHK1 inhibitor)Colorectal Cancer (CRC)Targeted synthetic lethality in CRC stem cells. nih.govmdpi.com
2m PaclitaxelGeneral (cell-based)Synergistic cytotoxic effect; increased apoptosis. nih.gov

Translational Research Opportunities from Preclinical Findings

Translational research is the critical process of converting basic scientific discoveries from preclinical studies into new therapies and clinical practices. sanguinebio.comufl.edu The wealth of promising preclinical data on this compound analogues presents significant opportunities for their advancement toward clinical application. nih.govnih.gov

Strong preclinical evidence, such as the significant inhibition of tumor volume in mouse xenograft models of mesothelioma by analogues 1f , 3f , and 1l , provides a solid foundation for initiating the next steps in drug development. researchgate.netacs.org The path from preclinical findings to clinical use involves several key stages: sanguinebio.com

Lead Optimization: Further modifying the most promising analogues to improve their pharmacological properties, such as solubility, stability, and bioavailability.

Advanced Preclinical Testing: Conducting comprehensive safety and toxicology studies in animal models to establish a safe profile for human administration. nih.gov

First-in-Human (FIH) Trials: Upon regulatory approval, initiating Phase I clinical trials to determine the safe dosage range and pharmacokinetic profile of a lead compound in human subjects. nih.gov

The ultimate goal is to translate the potent in vitro and in vivo activities of this compound derivatives into effective treatments for human diseases, particularly for cancers that are poorly responsive to current therapies. researchgate.netny.gov The journey from the marine sponge to the clinic is long, but the preclinical findings for this compound analogues offer a compelling case for their continued development.

Q & A

Q. What are the key structural features of Nortopsentin B that contribute to its bioactivity, and how are these features experimentally validated?

this compound, a marine-derived bis-indole alkaloid, features a central imidazole ring flanked by indole or pyrrolopyridine moieties. Structural-activity relationship (SAR) studies indicate that substitutions at the 7-aza position and heterocyclic ring modifications (e.g., replacing imidazole with [1,2,4]oxadiazole) significantly influence cytotoxicity. For example, analogues with 7-aza substitutions and oxadiazole cores demonstrated sub-micromolar GI50 values in HCT116 and MCF7 cell lines . Validation involves synthesizing analogues, testing cytotoxicity via dose-response assays, and comparing bioactivity trends to identify critical structural motifs.

Q. What in vitro models are standard for evaluating the cytotoxicity of this compound analogues, and what methodological controls are essential?

Common models include colorectal (HCT116) and breast cancer (MCF7) cell lines, with GI50 values as primary endpoints. Controls should include:

  • Positive controls (e.g., doxorubicin) to validate assay sensitivity.
  • Solvent controls (e.g., DMSO) to exclude vehicle toxicity.
  • Replication across ≥3 independent experiments to ensure reproducibility . Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC50/GI50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound analogues to enhance yield and bioactivity while maintaining structural fidelity?

Key methodological considerations:

  • Reaction conditions : Use sodium hydride in tetrahydrofuran (THF) under reflux to promote cyclization between intermediates like N’-hydroxyindole-3-carboxamide and methyl pyrrolopyridine carboxylate .
  • Purification : Employ flash chromatography or HPLC to isolate isomers, as minor structural variations (e.g., substituent positioning) drastically alter bioactivity.
  • Yield improvement : Screen catalysts (e.g., Pd/C for coupling reactions) and optimize stoichiometry via Design of Experiments (DoE) . Post-synthesis, characterize compounds using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS, and validate purity (>95%) via HPLC .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound analogues across studies?

Contradictions often arise from:

  • Cell line variability : Genetic drift or culture conditions (e.g., serum concentration) affect drug response. Standardize cell lines (e.g., ATCC-certified) and culture protocols .
  • Assay discrepancies : Compare MTT, resazurin, and ATP-based assays for consistency. Normalize data to cell count (e.g., via CyQUANT) to exclude proliferation artifacts .
  • Pharmacokinetic factors : Assess compound stability in media (e.g., via LC-MS) to rule out degradation . Meta-analyses using PRISMA guidelines can contextualize divergent results .

Q. How should researchers design mechanistic studies to elucidate the mode of action of this compound analogues?

A tiered approach is recommended:

  • Phenotypic screening : Use high-content imaging to monitor apoptosis (Annexin V/PI), cell cycle arrest (propidium iodide), and mitochondrial membrane potential (JC-1 dye) .
  • Target identification : Employ chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) or siRNA screens to pinpoint molecular targets .
  • Pathway validation : Confirm hits via Western blot (e.g., caspase-3 cleavage for apoptosis) or CRISPR-Cas9 knockout models . Controls must include untreated cells and pathway-specific inhibitors (e.g., Z-VAD-FMK for caspases) .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

  • Nonlinear curve fitting : Use four-parameter logistic models (4PL) to calculate IC50 values. Report R<sup>2</sup> and Hill slopes to assess curve quality .
  • Multiple comparisons : Apply Tukey’s HSD or Bonferroni corrections to avoid Type I errors in multi-dose or multi-analogue studies .
  • Power analysis : Predefine sample sizes (e.g., n=6 replicates) to ensure ≥80% power for detecting ≥50% effect sizes .

Q. How can researchers ensure reproducibility when testing this compound analogues in vivo?

Follow ARRIVE 2.0 guidelines:

  • Animal models : Use immunodeficient mice (e.g., NOD/SCID) xenografted with HCT116 cells.
  • Dosing : Administer analogues intraperitoneally at MTD (determined via acute toxicity studies) .
  • Blinding : Randomize treatment groups and blind researchers during data collection/analysis . Include tumor volume measurements (caliper), body weight monitoring, and histopathology (H&E staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.